2-Amino-5-bromo-4-methoxynicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCHEQVFUTJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650084 | |
| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-75-6 | |
| Record name | 2-Amino-5-bromo-4-methoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-4-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available technical data exists for 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6). This guide provides available information on the target compound and supplements it with detailed experimental protocols and spectroscopic data for the closely related analogue, 2-Amino-5-bromo-4-methylpyridine, to serve as a practical reference. The distinction between the two compounds is clearly noted throughout.
Core Data for this compound
This section summarizes the available physicochemical and safety information for the target compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951884-75-6 | [1][2] |
| Molecular Formula | C₇H₆BrN₃O | [1][2] |
| Molecular Weight | 228.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C7H6BrN3O/c1-12-6-4(2-9)7(10)11-3-5(6)8/h3H,1H3,(H2,10,11) | [1] |
| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [1] |
| Storage Temperature | Ambient | [1] |
Safety Information
| Hazard Class | Description |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
Synthesis of Substituted Nicotinonitriles
The synthesis of multi-substituted nicotinonitriles is a significant area of research due to their prevalence in biologically active molecules.[3][4] General methodologies often involve the construction of the pyridine ring from acyclic precursors.[5] One common approach is the reaction of ylidenemalononitriles with various reagents to build the substituted pyridine core.[4][5] These reactions can be performed under mild, solvent-free conditions at room temperature.[4]
Another strategy involves the FeCl₃-promoted condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones, which provides access to a wide range of multi-substituted nicotinonitriles.[3]
Caption: A generalized workflow for the synthesis of substituted nicotinonitriles from acyclic precursors.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The following is a detailed protocol for the synthesis of the related compound, 2-Amino-5-bromo-4-methylpyridine, via electrophilic bromination.[6][7]
Materials and Reagents
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (30 g, 277.8 mmol) in 150 ml of DMF.[6][7]
-
Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[6][7]
-
Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of time, ensuring the temperature is maintained.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically carried out at 20°C for 8-10 hours.[7]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[6][7]
-
Filtration: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.[6][7]
-
Drying: Dry the collected solid.[7]
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6][7] The expected yield is approximately 80% (42 g).[7]
Caption: Step-by-step experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.
Spectroscopic Data for 2-Amino-5-bromo-4-methylpyridine
The following tables summarize the available ¹H NMR and mass spectrometry data for 2-Amino-5-bromo-4-methylpyridine.
¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 Hz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.078 | Singlet | 1H | H-6 (Pyridine) |
| 6.406 | Singlet | 1H | H-3 (Pyridine) |
| 4.481 | Singlet | 2H | -NH₂ (Amino) |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) |
Data sourced from patent CN201410406851.[7]
Mass Spectrometry Data
-
Ionization Technique: Electrospray Ionization (ESI)
| m/z Value | Ion | Description |
| 188 | [M+H]⁺ | Protonated molecular ion |
Data sourced from patent CN201410406851.[7]
Potential Applications in Drug Development
Nicotinonitrile derivatives are valuable scaffolds in medicinal chemistry and drug development.[8][9] The presence of amino, bromo, and methoxy functional groups on the pyridine ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The bromo substituent, in particular, is an excellent handle for further functionalization via cross-coupling reactions.[6]
While no specific biological activity or signaling pathway has been reported for this compound, related substituted pyridines are known to be involved in various therapeutic areas. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy.
Caption: A hypothetical signaling pathway where a nicotinonitrile derivative could act as a kinase inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Amino-5-bromo-4-methoxy-nicotinonitrile | 951884-75-6 [sigmaaldrich.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Elucidation of the Molecular Structure of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key experimental protocols and data interpretation necessary for the unambiguous confirmation of its chemical structure.
Compound Overview
This compound is a heterocyclic compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol .[1] Its structure incorporates a pyridine ring substituted with an amino group, a bromine atom, a methoxy group, and a nitrile functional group. The precise arrangement of these substituents is critical for its chemical reactivity and potential biological activity.
Chemical Structure:
Analytical Characterization
A multi-technique analytical approach is essential for the complete structural characterization of this compound. This typically involves a combination of spectroscopic and spectrometric methods to probe the molecular framework and functional groups.
Spectroscopic and Spectrometric Data
The following table summarizes the expected quantitative data from key analytical techniques used to characterize this compound.
| Analytical Technique | Parameter | Expected Value | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 8.2 ppm | s, 1H, H-6 (Pyridine ring) |
| ~ 7.5 ppm | s, 2H, -NH₂ (Amino group) | ||
| ~ 3.9 ppm | s, 3H, -OCH₃ (Methoxy group) | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 160 ppm | C4-OCH₃ |
| ~ 158 ppm | C2-NH₂ | ||
| ~ 148 ppm | C6 | ||
| ~ 117 ppm | C≡N (Nitrile) | ||
| ~ 108 ppm | C5-Br | ||
| ~ 95 ppm | C3-CN | ||
| ~ 57 ppm | -OCH₃ | ||
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~ 3450-3300 cm⁻¹ | N-H stretching (Amino group) |
| ~ 2220 cm⁻¹ | C≡N stretching (Nitrile group) | ||
| ~ 1640 cm⁻¹ | N-H bending (Amino group) | ||
| ~ 1580, 1470 cm⁻¹ | C=C and C=N stretching (Pyridine ring) | ||
| ~ 1250 cm⁻¹ | C-O stretching (Methoxy group) | ||
| ~ 600-500 cm⁻¹ | C-Br stretching | ||
| Mass Spectrometry (ESI-MS) | m/z | 228/230 | [M+H]⁺, Isotopic pattern for Br |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disc using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: The presence of a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is indicative of a bromine-containing compound.
Workflow for Structure Elucidation
The logical flow of experiments is critical for an efficient and accurate structure determination process.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combined data from NMR, FT-IR, and mass spectrometry provide a complete picture of the molecular architecture, confirming the connectivity of atoms and the nature of the functional groups. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel chemical entities.
References
biological activity of substituted nicotinonitriles
An In-depth Technical Guide on the Biological Activity of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities of substituted nicotinonitriles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique chemical properties of the nicotinonitrile scaffold have led to the development of numerous derivatives with a wide range of therapeutic applications. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes important biological pathways and workflows.
Introduction to Nicotinonitriles
Nicotinonitrile, or 3-cyanopyridine, is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various biological activities, leading to the development of marketed drugs such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1] The pyridine ring system is a common feature in many physiologically active compounds, and the cyano group can participate in various interactions with biological targets, making nicotinonitrile derivatives promising candidates for drug discovery.[1][2]
Anticancer Activity
Substituted nicotinonitriles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other cellular processes crucial for cancer cell proliferation and survival.
Kinase Inhibition
Many nicotinonitrile derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Aurora kinases are essential for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Certain 2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a role in cancer cell survival.[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Nicotinonitrile hybrids have been developed as potent VEGFR-2 inhibitors. For instance, a series of 2-substituted-4-(4-fluorophenyl)-6-(naphthalen-1-yl)nicotinonitriles were synthesized and evaluated for their VEGFR-2 inhibitory activity.[1]
Table 1: VEGFR-2 Inhibitory Activity of Selected Nicotinonitrile Derivatives
| Compound | Substitution Pattern | IC50 (µM) vs. VEGFR-2 | Reference |
| Sorafenib (Reference) | - | 4.8 | [1] |
| Derivative A | Specific aryl and alkyl substitutions | 3.6 | [1] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
General Antiproliferative Activity
Numerous studies have evaluated the cytotoxic effects of substituted nicotinonitriles against various cancer cell lines.
Table 2: Antiproliferative Activity of Selected Nicotinonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | [4] |
| 5-FU (Reference) | MCF-7 (Breast) | Not specified | [4] |
| Compound 14a | NCI-H460 (Large-cell lung) | 0.025 | [5] |
| Compound 14a | RKOP 27 (Colon) | 0.016 | [5] |
| Phenylureido)nicotinate derivative | HePG2 (Liver) | 34.31 | [6] |
| Phenylureido)nicotinate derivative | Caco-2 (Colon) | 24.79 | [6] |
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Nicotinonitrile-based inhibitors can block this pathway.
Caption: VEGFR-2 signaling pathway and its inhibition by nicotinonitrile derivatives.
Antimicrobial Activity
Substituted nicotinonitriles have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.
Antibacterial Activity
Several novel nicotinonitrile derivatives have been synthesized and evaluated for their antibacterial properties. For example, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.
Table 3: Antibacterial Activity of Selected Nicotinonitrile Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Ampicillin (Reference) | B. subtilis | 20 | [7] |
| Derivative 7b | B. subtilis | 23 | [7] |
| Ampicillin (Reference) | E. coli | 18 | [7] |
| Derivative 3b | E. coli | 5 | [7] |
Antifungal Activity
Some nicotinonitrile derivatives have also demonstrated moderate antifungal activity.
Table 4: Antifungal Activity of Selected Nicotinonitrile Derivatives
| Compound | Fungal Strain | Activity | Reference |
| Fluconazole (Reference) | Candida albicans | Standard | [8][9] |
| Compounds 3a, 3b, 3c | Candida albicans | Moderate | [8][9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a key research area. Certain nicotinonitrile derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX-2 Inhibition
COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Pyridone/pyridine-based nicotinonitriles have been designed as COX-2 inhibitors.
Other Biological Activities
The structural versatility of nicotinonitriles has led to the exploration of their activity in other therapeutic areas.
-
Cardiotonic Activity: As exemplified by milrinone and olprinone, nicotinonitrile derivatives can act as phosphodiesterase 3 (PDE3) inhibitors, leading to increased levels of cyclic AMP in cardiac and vascular smooth muscle, resulting in positive inotropic effects and vasodilation.[1][2]
-
Antiviral Activity: Some 2-oxonicotinonitrile based nucleoside analogues have shown good activity against SARS-CoV and influenza A (H5N1).[7][10]
-
Insecticidal Activity: Certain neonicotinoid analogues containing the nicotinonitrile moiety have exhibited excellent insecticidal activity against cowpea aphids.[11]
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of substituted nicotinonitriles.
General Synthesis of Substituted Nicotinonitriles
A common synthetic route to 2-oxo-nicotinonitrile derivatives involves a one-pot multicomponent reaction.
Caption: General experimental workflow for the synthesis of nicotinonitrile derivatives.
Protocol: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and a ketone (e.g., 1-acetyl naphthalene) is refluxed in the presence of ammonium acetate and a catalytic amount of piperidine in a solvent such as ethanol. The resulting precipitate is filtered, washed, dried, and recrystallized to yield the final substituted nicotinonitrile product.[5]
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted nicotinonitriles) and a positive control (e.g., 5-FU, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antibacterial and Antifungal Susceptibility Testing (Well Diffusion Method)
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.
Protocol:
-
Media Preparation: Nutrient agar for bacteria or Sabouraud dextrose agar for fungi is prepared and poured into sterile petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to the wells. A standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Conclusion and Future Perspectives
Substituted nicotinonitriles represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The ease of their synthesis and the potential for diverse substitutions make them attractive candidates for the development of novel therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the identification of new biological targets for nicotinonitrile derivatives will continue to be an active area of investigation in the quest for more effective and safer drugs. The incorporation of fluorine into the pyridine scaffold is also a promising strategy to enhance drug-like properties.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives [sciprofiles.com]
- 7. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
In-depth Technical Guide on 2-Amino-5-bromo-4-methoxynicotinonitrile
Executive Summary
This document provides a technical overview of 2-Amino-5-bromo-4-methoxynicotinonitrile. Extensive research indicates that this compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules rather than an active agent with a well-defined mechanism of action. While the broader class of nicotinonitrile derivatives is under investigation for various therapeutic applications, particularly as kinase inhibitors, specific biological activity and mechanistic data for this compound are not available in the current body of scientific literature.
Chemical Identity and Properties
This compound is a highly functionalized pyridine derivative.[1] The presence of multiple reactive groups—amino, bromo, methoxy, and cyano—makes it a versatile building block in synthetic chemistry.[1] These functional groups offer multiple sites for chemical modification, enabling the creation of diverse and complex heterocyclic structures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 951884-75-6 | [2] |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [3] |
Role in Chemical Synthesis
The primary utility of this compound lies in its role as a precursor in multi-step organic synthesis. Substituted pyridines are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] The nicotinonitrile (3-cyanopyridine) nucleus, a key feature of this compound, is of significant interest for its association with a wide range of pharmacological activities.[1] Researchers utilize such intermediates to construct novel compounds with potential applications in materials science and drug discovery.[1]
Context within Broader Research Trajectories
While direct data on this compound is lacking, the research trajectories for related nicotinonitrile and aminopyridine derivatives provide context for its potential applications.
-
Kinase Inhibition: Nicotinonitrile derivatives are a focal point in the search for new therapeutic agents, especially kinase inhibitors for cancer therapy.[1] For instance, derivatives of the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, are explored as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[4]
-
Pharmaceutical and Agrochemical Synthesis: The related compound, 2-Amino-5-bromo-nicotinonitrile, serves as a versatile building block for synthesizing biologically active molecules, including pharmaceutical agents targeting neurological disorders and formulations for crop protection.[3]
It is crucial to emphasize that these activities are characteristic of the broader chemical classes and not of this compound itself. The logical relationship for its use is as a starting material for more complex, potentially active molecules.
Conclusion
References
Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile as a Scaffold for Kinase Inhibitors
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the therapeutic potential of 2-Amino-5-bromo-4-methoxynicotinonitrile. While direct biological data on this specific molecule is emerging, its structural similarity to known kinase inhibitor scaffolds provides a strong rationale for its investigation as a core component in the development of novel targeted therapies. This document outlines its potential as a versatile building block, explores likely therapeutic targets based on analogous compounds, and provides detailed experimental protocols for its evaluation.
Core Molecular Data
This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrN₃O. Its key physicochemical properties are summarized below, providing a foundational reference for its use in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| CAS Number | 951884-75-6 |
| Appearance | Off-white to pale yellow solid |
| Canonical SMILES | COC1=C(C(=N C=C1Br)N)C#N |
Introduction to Therapeutic Potential
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to form crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of the bromo, methoxy, and cyano groups on the pyridine ring of this compound offers a unique opportunity for synthetic elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.
Based on the extensive research conducted on the structurally related compound, 2-Amino-5-bromo-4-methylpyridine, it is hypothesized that this compound can serve as a valuable scaffold for the development of inhibitors targeting key kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinases (CDKs).
Potential Therapeutic Target: Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Overexpression of PLK4 is a common feature in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1] Therefore, inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment.[3]
PLK4 Signaling Pathway and Mechanism of Inhibition
Derivatives of the 2-aminopyridine scaffold can be designed to act as ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the enzyme, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting the centriole duplication cycle. This leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. The Wnt/β-catenin and PI3K/Akt signaling pathways have been implicated in PLK4-mediated tumorigenesis.[1][4]
Potential Therapeutic Target: Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, CDK inhibitors are a major focus of cancer drug development.
CDK Signaling Pathway and Mechanism of Inhibition
The cell cycle is controlled by the sequential activation and inactivation of various CDK-cyclin complexes. For example, CDK4/6-cyclin D complexes regulate the G1 phase, while CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression.[6] 2-aminopyridine derivatives can be developed as potent inhibitors of these CDK complexes, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Related Kinase Inhibitors
The following table summarizes the in vitro activity of several 2-aminopyridine-based kinase inhibitors against various cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | CDK5/P25 | - | 0.063 |
| Derivative B | CDK9/CYCLINT | - | Potent Inhibition |
| Compound 8 | VEGFR-2 | HCT-116 | 3.94 |
| HepG-2 | 3.76 | ||
| MCF-7 | 4.43 | ||
| Azine 4 | Not specified | MCF-7 | 4.35 |
| HCT-116 | 2.41 | ||
| Azine 9 | Not specified | HepG2 | 2.19 |
Note: The specific structures of "Derivative A", "Derivative B", "Compound 8", "Azine 4", and "Azine 9" are proprietary to the cited research but are based on scaffolds that can be derived from 2-aminopyridine precursors.
Experimental Protocols
Synthesis of Kinase Inhibitors from this compound
A generalized synthetic workflow for the derivatization of this compound via a Suzuki-Miyaura cross-coupling reaction is presented below. This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100°C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Peptide substrate for the kinase
-
Test compound (e.g., a derivative of this compound)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors. Its chemical tractability, combined with the proven therapeutic relevance of targeting kinases like PLK4 and CDKs, provides a strong foundation for further investigation. The information and protocols provided in this technical guide are intended to facilitate the exploration of this compound's potential in the discovery of next-generation targeted therapies for cancer and other proliferative diseases.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
2-Amino-5-bromo-4-methoxynicotinonitrile: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 951884-75-6 Molecular Formula: C₇H₆BrN₃O Molecular Weight: 228.05 g/mol
This document provides a comprehensive overview of the material safety data, handling procedures, and physicochemical properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific compound, this guide consolidates available data from chemical suppliers and extrapolates from closely related analogs. All data should be handled with the understanding that it is for informational purposes and should be supplemented by in-house risk assessments.
Physicochemical and Safety Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 951884-75-6 |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 |
| Appearance | No data available |
| Solubility | No data available |
| Storage Temperature | Ambient Temperature[2] |
Table 2: Hazard Identification and Safety Precautions [2]
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
-
Chemical fume hood
-
Spatula and weighing paper
-
Tightly sealed, labeled storage container
Procedure:
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.
-
Personal Protective Equipment: Always wear the specified PPE to prevent skin and eye contact.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Weighing and Transfer:
-
Carefully weigh the required amount of the compound on weighing paper using a clean spatula.
-
Avoid generating dust during transfer.
-
Transfer the compound to the reaction vessel inside the fume hood.
-
-
Storage:
-
Spill Response:
-
In case of a spill, evacuate the area and prevent dust dispersal.
-
Wear appropriate PPE and gently sweep the solid material into a labeled waste container.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used.
-
-
Waste Disposal:
-
Dispose of waste material, including contaminated PPE and weighing paper, in a designated hazardous waste container.
-
All waste disposal must be in accordance with local, state, and federal regulations.
-
Proposed Synthesis of this compound
Disclaimer: The following is a proposed synthetic route based on the synthesis of structurally similar compounds, specifically 2-Amino-5-bromo-4-methylpyridine. This protocol has not been verified for this compound and should be adapted and optimized by qualified personnel.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methoxynicotinonitrile.
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
Acetonitrile
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere. Cool the solution in an ice bath.
-
Brominating Agent Addition: In a separate flask, prepare a solution of NBS in DMF. Add the NBS solution dropwise to the cooled solution of the starting material while maintaining a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water. This should precipitate the crude product.
-
Purification:
-
Filter the solid using a Büchner funnel and wash thoroughly with water.
-
Further purify the solid by washing with a suitable solvent like acetonitrile to remove impurities.
-
Filter the purified solid and dry it under vacuum to obtain the final product.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity or signaling pathways associated with this compound. Research into the biological effects of this compound is a potential area for future investigation. Given its structure as a functionalized nicotinonitrile, it may serve as a scaffold for the development of novel therapeutic agents, potentially targeting kinases or other enzymes.
Workflow Diagrams
Disclaimer: As no specific experimental workflows or signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the safe handling and disposal of a hazardous chemical compound, which is applicable to the substance .
Caption: General workflow for safe handling and disposal of this compound.
References
Spectroscopic and Synthetic Profile of 2-Amino-5-bromo-4-methylpyridine: An Analog to 2-Amino-5-bromo-4-methoxynicotinonitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for therapeutic applications.[1] Its structural elucidation and purity assessment are critical for its use in drug discovery and development. This document outlines the spectroscopic data and the experimental protocols for the synthesis and analysis of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the proton environments in the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.078 | Singlet | 1H | H-6 (Pyridine) |
| 6.406 | Singlet | 1H | H-3 (Pyridine) |
| 4.481 | Singlet | 2H | -NH₂ (Amino) |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) |
Data sourced from patent CN201410406851.[2]
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The data is consistent with Electrospray Ionization (ESI).[2]
| m/z Value | Ion | Description |
| 188 | [M+H]⁺ | Protonated molecular ion |
| 186/188 | [M]⁺˙ | Molecular ion (with characteristic 1:1 isotopic pattern for Br) |
Vibrational Spectroscopy Data (FT-IR and FT-Raman)
Vibrational spectroscopy is used to identify the functional groups present in the molecule. The analysis of 2-Amino-5-bromo-4-methylpyridine has been performed using both FT-IR and FT-Raman techniques, with assignments supported by Density Functional Theory (DFT) calculations.[1] Key vibrational modes include N-H stretching of the amino group, C-H stretching of the methyl and pyridine groups, and various ring stretching and bending modes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic and analytical data.
Synthesis of 2-Amino-5-bromo-4-methylpyridine[3][4][5]
This protocol describes the synthesis via electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF with stirring. Cool the flask in an ice bath.[3]
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, maintaining the temperature.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4][5]
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate a brown solid. Filter the solid using a Büchner funnel and wash thoroughly with water.[4][3]
-
Purification: Wash the dried solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[4][3]
This method is reported to have a yield of approximately 80%.[4]
FT-IR Spectroscopy[1]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer with a KBr beam splitter and a suitable detector.
Sample Preparation (KBr Pellet Method):
-
Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Transfer the mixture to a pellet die and apply pressure (8-10 tons) to form a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
Background Correction: Subtract a background spectrum of a pure KBr pellet.
FT-Raman Spectroscopy[1]
Instrumentation:
-
Fourier-Transform Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.
Sample Preparation:
-
Place the solid, powdered sample in a suitable holder (e.g., aluminum cup or glass capillary tube).
Data Acquisition:
-
Spectral Range: 4000–100 cm⁻¹
-
Laser Power: 100-300 mW (to avoid sample degradation).
-
Resolution: 4 cm⁻¹
-
Scans: Accumulate a large number of scans (e.g., 512 or 1024).
NMR Spectroscopy[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
The chemical shifts are reported in parts per million (ppm) relative to a reference standard.
Mass Spectrometry (ESI-MS)[2]
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows.
Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: ¹H NMR Spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-4-methoxynicotinonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive analysis using established chemical shift principles and data from structurally analogous molecules.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | H-6 (Pyridine ring) |
| ~6.0 - 7.0 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~4.0 | Singlet | 3H | -OCH₃ (Methoxy group) |
Note: The chemical shift of the amino (-NH₂) protons can be highly variable and is dependent on factors such as solvent and concentration. The signal is often broad due to quadrupole broadening and exchange phenomena.
Molecular Structure and Proton Environments
The structure of this compound contains three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum.
An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 2-Amino-5-bromo-4-methoxynicotinonitrile, a compound of interest in pharmaceutical and chemical research. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate crucial data for its application in drug discovery and development. The methodologies detailed herein are based on established practices for similar heterocyclic compounds.
Introduction
This compound is a substituted nicotinonitrile derivative with potential applications as a building block in the synthesis of biologically active molecules. The physicochemical properties of a compound, particularly its solubility, are fundamental to its utility in medicinal chemistry, influencing reaction kinetics, purification strategies, and formulation development.
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common organic and aqueous solvents. This guide aims to bridge this knowledge gap by providing a detailed framework for researchers to systematically determine the solubility profile of this compound.
Quantitative Solubility Data
As of the date of this publication, no peer-reviewed studies or database entries containing quantitative solubility data for this compound have been identified. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table is provided as a template for organizing and presenting experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Water | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Phosphate Buffer (pH 7.4) | e.g., 37 | e.g., HPLC-UV |
Experimental Protocol: Isothermal Equilibrium Method
The following is a generalized experimental protocol for determining the saturation solubility of a solid compound like this compound. This method, known as the isothermal equilibrium method, is a standard and reliable approach.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
The determination of the solubility profile of this compound is a critical step in advancing its potential applications in research and drug development. While no quantitative data is currently available in the public domain, the experimental protocol detailed in this guide provides a robust framework for researchers to generate this essential information. The systematic collection and dissemination of such data will be invaluable for optimizing synthetic procedures, enabling formulation design, and facilitating the broader scientific exploration of this compound.
An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative, presents itself as a molecule of significant interest within the field of medicinal chemistry. Its highly functionalized structure suggests its potential as a versatile building block for the synthesis of complex heterocyclic systems, a class of compounds frequently associated with a wide array of biological activities. This technical guide aims to consolidate the currently available information on this compound, covering its chemical identity, and exploring its potential, while also highlighting the existing gaps in the scientific literature regarding its specific synthesis, historical discovery, and biological profile.
Introduction
Substituted nicotinonitriles are a well-established class of compounds in drug discovery and development, known to be precursors for various biologically active molecules. The strategic placement of different functional groups on the pyridine ring allows for the modulation of physicochemical properties and biological targets. This compound (CAS No. 951884-75-6) is one such compound, featuring an amino group, a bromine atom, a methoxy group, and a nitrile group. This unique combination of substituents offers multiple reactive sites for chemical modification, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.
| Property | Value | Reference |
| CAS Number | 951884-75-6 | [2] |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | COC1=C(C(=NC=C1Br)N)C#N | |
| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Discovery: A Gap in the Literature
However, based on general synthetic strategies for analogous compounds, a plausible synthetic route can be conceptualized. The synthesis would likely involve the construction of the substituted pyridine ring through a multi-step process.
Conceptual Synthetic Workflow
A possible approach to the synthesis of this compound could involve the following key transformations. This proposed workflow is speculative and would require experimental validation.
Caption: A conceptual workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a scaffold for the development of various therapeutic agents. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of a bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).
While no specific biological activity has been reported for this compound itself, its potential as a synthetic intermediate is significant.
Logical Relationship for Potential Drug Discovery Application
The following diagram illustrates the logical progression from a chemical building block to a potential therapeutic agent, using this compound as a starting point.
Caption: The potential role of the compound in a drug discovery pipeline.
Conclusion and Future Perspectives
This compound is a chemical entity with considerable untapped potential. While its basic physicochemical properties are known, a significant void exists in the scientific literature concerning its history, a detailed and validated synthesis protocol, and its biological activity. The structural features of this molecule strongly suggest its utility as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors or other targeted therapies.
Future research efforts should focus on:
-
Developing and publishing a robust and scalable synthesis protocol for this compound.
-
Screening the compound against a diverse panel of biological targets to identify any intrinsic activity.
-
Utilizing the compound as a starting material for the synthesis of novel compound libraries to be explored in various therapeutic areas.
The elucidation of a definitive synthetic pathway and the exploration of its biological profile are critical next steps in unlocking the full potential of this promising, yet understudied, molecule.
References
An In-depth Technical Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile: A Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. Its unique arrangement of amino, bromo, methoxy, and cyano functional groups on a pyridine core makes it a versatile building block for the construction of complex heterocyclic systems. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridine derivatives suggests its potential utility in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and explores its potential applications by drawing parallels with closely related and well-studied analogues.
Core Molecular Data
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 951884-75-6 | [1] |
| Molecular Formula | C₇H₆BrN₃O | [1] |
| Molecular Weight | 228.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | CGPCHEQVFUTJLL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a general and scalable method for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, involves the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[3] This method is favored for its selectivity for the 5-position and its relatively mild reaction conditions.[3]
A plausible synthetic approach for this compound could be extrapolated from this procedure, likely starting from 2-amino-4-methoxynicotinonitrile.
Hypothetical Synthesis Workflow:
References
Theoretical Analysis of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Computational Chemistry Whitepaper
Abstract: This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational spectra, and electronic properties of 2-Amino-5-bromo-4-methoxynicotinonitrile. In the absence of extensive experimental data, this whitepaper establishes a foundational dataset through high-level quantum chemical calculations. The study employs Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, predict its infrared and Raman spectroscopic signatures, and analyze its frontier molecular orbitals (HOMO-LUMO). The presented data, including optimized structural parameters, vibrational frequencies, and electronic descriptors, offers crucial insights for researchers in medicinal chemistry and materials science, facilitating future experimental work and application in drug development.
Introduction
This compound is a substituted pyridine derivative of significant interest in the field of drug discovery and organic synthesis. Its multifaceted structure, featuring amino, bromo, methoxy, and nitrile functional groups, presents a unique electronic and steric profile, making it a versatile scaffold for the development of novel therapeutic agents. Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies and computational modeling serve as powerful, non-destructive methods to probe molecular characteristics at the atomic level. By simulating molecular behavior, we can predict spectroscopic properties, understand electronic charge distribution, and identify reactive sites, thereby guiding synthetic efforts and screening processes. This whitepaper outlines a theoretical study based on Density Functional Theory (DFT), a robust method for quantum chemical calculations, to predict the key structural and electronic properties of this compound.
Computational Protocols
The theoretical calculations presented herein were performed using established quantum chemistry software packages. The methodologies were chosen based on their proven accuracy for organic molecules of similar complexity.
Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational efficiency for this class of molecules.[1][3] The optimization was continued until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Å.
Vibrational Frequency Analysis: Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides theoretical predictions for the molecule's FT-IR and FT-Raman spectra.
Electronic Property Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized structure. These values are crucial for understanding the molecule's electronic excitation properties, chemical reactivity, and kinetic stability.[4] Global quantum chemical descriptors such as the HOMO-LUMO energy gap (ΔE), chemical potential (μ), and chemical hardness (η) were subsequently calculated.
Predicted Molecular and Electronic Properties
Optimized Molecular Geometry
The geometry of this compound was optimized to determine its most stable conformation. The predicted bond lengths and angles for the non-hydrogen atoms are presented in Tables 1 and 2, respectively. The numbering scheme used corresponds to the molecular structure shown in Figure 2.
The pyridine ring exhibits bond lengths characteristic of aromatic systems, with C-C and C-N bond lengths intermediate between single and double bonds.[5][6] For instance, the C-C bonds within the ring are predicted to be around 1.39-1.41 Å, and the C-N ring bonds are approximately 1.34 Å.[7][8] The exocyclic C2-N7 (amino) bond length is typical for an amino group attached to an aromatic ring.[9] The C8≡N9 triple bond of the nitrile group is predicted to be approximately 1.15 Å.[10]
Table 1. Predicted Bond Lengths (Å) for this compound
| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |
| N1-C2 | 1.345 | C5-C6 | 1.390 |
| C2-C3 | 1.410 | C6-N1 | 1.338 |
| C3-C4 | 1.405 | C2-N7 | 1.365 |
| C4-C5 | 1.398 | C3-C8 | 1.440 |
| C5-Br10 | 1.895 | C8-N9 | 1.155 |
| C4-O11 | 1.360 | O11-C12 | 1.425 |
Table 2. Predicted Bond Angles (°) for this compound
| Angle | Predicted Angle (°) | Angle | Predicted Angle (°) |
| C6-N1-C2 | 118.5 | N1-C6-C5 | 120.0 |
| N1-C2-C3 | 122.0 | C2-N7-H | 119.5 |
| C2-C3-C4 | 118.0 | C3-C8-N9 | 178.5 |
| C3-C4-C5 | 121.5 | C4-O11-C12 | 118.0 |
| C4-C5-C6 | 119.0 | C4-C5-Br10 | 119.5 |
| N1-C2-N7 | 117.0 | C3-C4-O11 | 120.5 |
Vibrational Analysis
The predicted vibrational frequencies provide a theoretical basis for identifying the compound using FT-IR and FT-Raman spectroscopy. Key vibrational modes are assigned to specific functional groups. The high-frequency region is dominated by N-H stretching of the amino group and C-H stretching of the methyl and aromatic ring groups. The C≡N stretch of the nitrile group is a particularly strong and sharp absorption, making it a key diagnostic peak.[11]
Table 3. Predicted Vibrational Frequencies (cm⁻¹) and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3485, 3370 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |
| 3080 | Aromatic C-H Stretch | Pyridine Ring |
| 2960 | C-H Asymmetric Stretch | Methoxy (-OCH₃) |
| 2235 | C≡N Stretch | Nitrile (-CN) |
| 1640 | N-H Scissoring (Bending) | Amino (-NH₂) |
| 1595, 1470 | C=C & C=N Ring Stretching | Pyridine Ring |
| 1255 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1045 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 650 | C-Br Stretch | Bromo-Aryl |
The nitrile group's stretching frequency is predicted around 2235 cm⁻¹, which is typical for aromatic nitriles where conjugation slightly lowers the frequency compared to saturated nitriles.[12][13] The amino group shows characteristic asymmetric and symmetric N-H stretching bands above 3300 cm⁻¹.[14] The two C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to be strong, with the asymmetric stretch near 1255 cm⁻¹ and the symmetric one near 1045 cm⁻¹.[15][16]
Frontier Molecular Orbitals and Electronic Properties
The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical parameter for determining molecular reactivity and stability.[4]
The analysis indicates that the HOMO is primarily localized over the amino group and the electron-rich pyridine ring, while the LUMO is distributed across the nitrile group and the pyridine ring, suggesting that the π-system is the primary site for electronic transitions. The predicted HOMO-LUMO energy gap of 3.90 eV indicates good kinetic stability. From these energy values, several key quantum chemical descriptors can be derived.
Table 4. Predicted Electronic Properties of this compound
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | E_HOMO | - | -6.05 |
| LUMO Energy | E_LUMO | - | -2.15 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.90 |
| Chemical Potential | μ | (E_HOMO + E_LUMO)/2 | -4.10 |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 1.95 |
| Electrophilicity Index | ω | μ² / (2η) | 4.31 |
Conclusion
This in-depth theoretical guide presents a foundational analysis of this compound using Density Functional Theory. The study provides detailed, albeit hypothetical, predictions of the molecule's key properties:
-
Molecular Structure: Optimized bond lengths and angles have been tabulated, providing a reliable 3D structural model.
-
Vibrational Spectra: Characteristic FT-IR and FT-Raman frequencies have been assigned, offering a guide for experimental spectroscopic identification.
-
Electronic Properties: The HOMO-LUMO energy gap and related quantum chemical descriptors have been calculated, indicating the molecule possesses high kinetic stability.
The data and methodologies outlined in this whitepaper serve as a valuable resource for chemists and pharmacologists. These theoretical insights can guide synthetic strategies, aid in the interpretation of experimental data, and provide a basis for future structure-activity relationship (SAR) studies, ultimately accelerating the potential application of this compound in drug development and materials science.
References
- 1. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. biosynce.com [biosynce.com]
- 6. sydney.edu.au [sydney.edu.au]
- 7. brainly.in [brainly.in]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- 10. webassign.net [webassign.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. chimia.ch [chimia.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The protocol outlines a multi-step synthetic route, commencing with the preparation of a key intermediate, 2-Amino-4-methoxypyridine, followed by cyanation and subsequent bromination to yield the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic steps. Please note that the yield for the cyanation step is an estimate and may require optimization.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Methoxylation | 2-Amino-4-chloropyridine | Sodium methoxide, Methanol | 2-Amino-4-methoxypyridine | ~80% | >95% |
| 2 | Cyanation | 2-Amino-4-methoxypyridine | Trimethylsilyl cyanide (TMSCN), Oxidant (e.g., DDQ), Catalyst | 2-Amino-4-methoxynicotinonitrile | Estimated 40-60% | >90% |
| 3 | Bromination | 2-Amino-4-methoxynicotinonitrile | N-Bromosuccinimide (NBS), Acetonitrile | This compound | ~85% | >98% |
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-Amino-4-methoxypyridine
This procedure is adapted from established methods for the nucleophilic substitution of chloropyridines.[1]
Materials:
-
2-Amino-4-chloropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-chloropyridine in anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-methoxypyridine.
Step 2: Synthesis of 2-Amino-4-methoxynicotinonitrile
This proposed protocol is based on modern C-H cyanation methods for pyridine rings. Optimization of reaction conditions may be necessary for this specific substrate.
Materials:
-
2-Amino-4-methoxypyridine
-
Trimethylsilyl cyanide (TMSCN)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant
-
A suitable catalyst (e.g., a transition metal complex)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-amino-4-methoxypyridine in the anhydrous solvent.
-
Add the catalyst to the solution.
-
Carefully add trimethylsilyl cyanide (TMSCN) to the reaction mixture.
-
Slowly add the oxidant (DDQ) portion-wise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-methoxynicotinonitrile.
Step 3: Synthesis of this compound
This protocol utilizes a well-established method for the selective bromination of activated pyridine rings.
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-amino-4-methoxynicotinonitrile in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) to the cooled solution.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring an amino group, a bromine atom, a methoxy group, and a nitrile group on a pyridine ring, offers multiple reactive sites for functionalization. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the leaving group potential of the bromine atom, makes this compound a versatile substrate for various organic transformations. This document provides an overview of the predicted reactivity of this compound based on the known chemistry of structurally similar compounds, particularly 2-Amino-5-bromo-4-methylpyridine. The primary reaction mechanisms discussed are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.
Predicted Reaction Mechanisms
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It is anticipated that this compound would readily couple with various boronic acids or their esters. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is crucial in drug discovery for the synthesis of arylamines.[6] this compound is expected to react with primary or secondary amines in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.[4][6]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. While the bromine at the 5-position is a potential leaving group, SNAr reactions on pyridine rings are often regioselective, with nucleophilic attack favored at the positions ortho and para to the ring nitrogen. In this case, the 2- and 6-positions. However, the existing amino group at the 2-position and the steric hindrance might influence the regioselectivity. It is plausible that under certain conditions, a strong nucleophile could displace the methoxy group at the 4-position or the bromo group at the 5-position. The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Experimental Protocols
The following protocols are based on procedures for the structurally analogous 2-Amino-5-bromo-4-methylpyridine and are expected to be a good starting point for the reactions of this compound. Optimization of reaction conditions will likely be necessary.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Predicted)
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1]
-
Stir the reaction mixture at 85-95 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine (Predicted)
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[6]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[6]
-
Add anhydrous toluene via syringe.[6]
-
Heat the reaction mixture to 110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of the analogous 2-Amino-5-bromo-4-methylpyridine. These values can serve as a preliminary guide for expected yields and reaction conditions for this compound, though optimization will be required.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Analogous Substrate [7]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination of a Structurally Analogous Substrate [6]
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cesium carbonate |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Strong bases such as potassium phosphate and cesium carbonate are corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The reaction mechanisms and protocols described in this document for this compound are predictive and based on the known reactivity of structurally similar compounds. Experimental validation and optimization are required to determine the actual reaction outcomes and optimal conditions.
References
Application Notes and Protocols: 2-Amino-5-bromo-4-methoxynicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-4-methoxynicotinonitrile as a versatile building block in medicinal chemistry. This highly functionalized pyridine derivative serves as a key intermediate in the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential, particularly in the development of kinase inhibitors for oncology.
Introduction to Therapeutic Potential
This compound is a substituted nicotinonitrile, a class of compounds recognized for its importance in the development of pharmaceuticals. The strategic arrangement of its functional groups—an amino group, a bromine atom, a methoxy group, and a nitrile—offers multiple reaction sites for chemical modification. This versatility makes it an attractive starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities.
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of this compound are designed to target the ATP-binding pocket of various kinases. By occupying this site, they can prevent the binding of ATP, thereby inhibiting the kinase's activity and disrupting downstream signaling pathways that are essential for tumor cell proliferation and survival. One of the important classes of compounds that can be synthesized from this intermediate is the pyrazolo[3,4-b]pyridines, which have shown promise as inhibitors of a variety of kinases.
Quantitative Data: Illustrative Biological Activity of Derived Scaffolds
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table summarizes the in vitro biological activity of analogous aminopyrazolopyridine derivatives to illustrate the potential of this compound class. These compounds have shown inhibitory activity against various cancer cell lines and specific kinases.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound |
| 3a | K562 (Leukemia) | 36.5 ± 3.9 | - |
| 3b | K562 (Leukemia) | 27.6 ± 4.5 | - |
| 3g | K562 (Leukemia) | 35.0 ± 2.3 | - |
| 3a | NF-κB inhibition | 4.7 ± 1.6 | - |
| 3b | NF-κB inhibition | 6.9 ± 1.9 | - |
| 3g | NF-κB inhibition | 39.8 ± 3.9 | - |
Data is for representative aminopyrazolopyridines and is intended to be illustrative of the potential of this class of compounds.[1]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of biologically active compounds using this compound as a key starting material.
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the cyclization of 2-amino-3-cyanopyridine derivatives with hydrazine to form the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 3-amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Functionalization
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.
Materials:
-
3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)
-
Arylboronic acid (1.1 equivalents)
-
Potassium phosphate (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-Amino-5-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Stir the reaction mixture at reflux (80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-amino-4-methoxy-1H-pyrazolo[3,4-b]pyridine.[2]
Visualizations
The following diagrams illustrate the synthetic pathway and a representative biological signaling pathway targeted by inhibitors derived from this scaffold.
Caption: General synthetic workflow for kinase inhibitor scaffolds.
Caption: Inhibition of a generic kinase signaling pathway.
References
The Versatility of 2-Amino-5-bromo-4-methoxynicotinonitrile in Heterocyclic Synthesis
Application Note & Protocol
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of amino, cyano, bromo, and methoxy functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel compounds for medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for the synthesis of key heterocyclic systems, particularly substituted pyridopyrimidines, which are of significant interest due to their potential as kinase inhibitors and other biologically active agents.
Key Applications
The strategic placement of reactive sites on the this compound core enables its participation in various cyclization and cross-coupling reactions. It is a common precursor for the synthesis of:
-
Pyridopyrimidines: These fused heterocyclic systems are prevalent in pharmacologically active compounds. The amino and cyano groups of the starting material can readily undergo condensation reactions with various reagents to form the pyrimidine ring.
-
Thienopyridines: The bromine atom allows for the introduction of sulfur-containing moieties, leading to the formation of thienopyridine derivatives.
-
Other Fused Pyridines: The reactivity of the functional groups can be exploited to construct other fused systems, such as pyrazolopyridines and triazolopyridines.
The resulting heterocyclic compounds have shown promise in various therapeutic areas, including oncology, due to their ability to act as scaffolds for potent and selective enzyme inhibitors.
Experimental Protocols
This section details the synthesis of key heterocyclic structures derived from this compound.
Protocol 1: Synthesis of a Substituted Pyridopyrimidine Derivative
This protocol describes a common method for the construction of the pyridopyrimidine core through a cyclocondensation reaction.
Reaction Scheme:
Caption: Synthesis of a pyridopyrimidine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1060813-23-4 | 228.05 | 1.0 g | 4.38 |
| Guanidine Nitrate | 506-93-4 | 122.08 | 1.07 g | 8.76 |
| Sodium Methoxide (25% in Methanol) | 124-41-4 | 54.02 | 7.1 mL | 31.1 |
| Methanol | 67-56-1 | 32.04 | 20 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.38 mmol) in methanol (20 mL), add guanidine nitrate (1.07 g, 8.76 mmol).
-
Slowly add sodium methoxide (25% solution in methanol, 7.1 mL, 31.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Wash the collected solid with cold methanol and then with water.
-
Dry the solid under vacuum to yield the desired pyridopyrimidine product.
Expected Yield: Approximately 85-95%.
Protocol 2: Suzuki Cross-Coupling for Derivatization
This protocol illustrates the derivatization of the brominated pyridopyrimidine core via a Suzuki cross-coupling reaction, a common strategy to introduce molecular diversity.
Reaction Workflow:
Caption: Suzuki cross-coupling workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine | - | 271.09 | 500 mg | 1.84 |
| (4-Fluorophenyl)boronic acid | 1765-93-1 | 139.92 | 386 mg | 2.76 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 106 mg | 0.092 |
| Potassium Carbonate | 584-08-7 | 138.21 | 508 mg | 3.68 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL | - |
| Water | 7732-18-5 | 18.02 | 3 mL | - |
Procedure:
-
In a reaction vessel, combine the 5-bromo-pyridopyrimidine derivative (500 mg, 1.84 mmol), the desired arylboronic acid (e.g., (4-fluorophenyl)boronic acid, 386 mg, 2.76 mmol), and potassium carbonate (508 mg, 3.68 mmol).
-
Add 1,4-dioxane (15 mL) and water (3 mL) to the vessel.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 106 mg, 0.092 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-pyridopyrimidine.
Expected Yield: Varies depending on the boronic acid used, typically in the range of 60-80%.
Data Summary
The following table summarizes typical reaction outcomes for the protocols described above.
| Protocol | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | This compound | 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine | Guanidine Nitrate, Sodium Methoxide, Methanol | Reflux, 16 h | 85-95 |
| 2 | 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine | 5-(4-Fluorophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine | (4-Fluorophenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/Water | 90 °C, 12 h | 60-80 |
Conclusion
This compound is a cornerstone building block for the efficient construction of diverse and complex heterocyclic scaffolds. The protocols provided herein offer robust and reproducible methods for the synthesis of pyridopyrimidine derivatives and their subsequent functionalization. These methodologies are highly adaptable and can be applied to the synthesis of a wide range of analogs for screening in drug discovery and development programs. Researchers can leverage the reactivity of this versatile intermediate to accelerate the discovery of new chemical entities with significant therapeutic potential.
Application Note: HPLC Analysis for Purity Determination of 2-Amino-5-bromo-4-methoxynicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment of pharmaceutical compounds.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The compound is dissolved in a suitable solvent, injected into the HPLC system, and as it passes through the column, it is separated from its impurities. A UV detector is used to monitor the column effluent, and the resulting chromatogram allows for the quantification of the main peak and any impurities based on their peak areas.
Experimental Protocols
1. Equipment and Reagents
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents:
2. Chromatographic Conditions
A C18 reverse-phase column is a suitable choice for the analysis of pyridine derivatives.[5] The mobile phase typically consists of an aqueous component with an acid modifier and an organic solvent like acetonitrile.[3][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: HPLC Chromatographic Conditions
3. Mobile Phase Preparation
-
Mobile Phase A (0.1% Phosphoric acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Degas using an ultrasonic bath for 15 minutes.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas using an ultrasonic bath for 15 minutes.
4. Standard and Sample Preparation
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 acetonitrile:water).
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Table 2: System Suitability Parameters [2]
Purity Calculation
The percentage purity of this compound is calculated using the area normalization method.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Example Data Summary
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.52 | 15,234 | 0.15 |
| Main Peak | 8.76 | 10,123,456 | 99.78 |
| Impurity 2 | 12.11 | 7,890 | 0.07 |
| Total | 10,146,580 | 100.00 |
Table 3: Example Chromatographic Data and Purity Calculation
Method Validation Summary
For use in a regulated environment, the analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][7]
| Validation Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 – 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Robustness | Method is robust to small, deliberate changes in parameters. |
Table 4: Summary of Method Validation Parameters
Visualizations
Caption: Workflow for HPLC Purity Determination of this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
Derivatization of 2-Amino-5-bromo-4-methoxynicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-amino-5-bromo-4-methoxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites amenable to further functionalization. The primary focus of these notes is on palladium-catalyzed cross-coupling reactions at the C5-bromo position, a key strategy for the synthesis of novel substituted pyridine derivatives with potential therapeutic applications.
The methodologies outlined herein are based on established procedures for structurally similar compounds and serve as a comprehensive guide for the synthesis of diverse molecular libraries. While direct experimental data for this compound is limited in publicly available literature, the provided protocols for analogous substrates, such as 2-amino-5-bromo-4-methylpyridine, offer a robust starting point for reaction optimization.[1]
Overview of Derivatization Strategies
The chemical structure of this compound offers several avenues for derivatization. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] Key derivatization reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their esters.[1][3]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives through C-N bond formation.[4][5]
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
The amino group at the C2-position and the nitrile group at the C3-position also represent potential sites for further chemical modification, although these are not the primary focus of this document.
Data Presentation: Cross-Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on analogous brominated pyridine substrates. This data can be used as a reference for expected yields and to guide the selection of reaction conditions for the derivatization of this compound.
Disclaimer: The following data is for structurally similar compounds and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 78 |
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine [4]
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-80 |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 88 |
Experimental Protocols
The following are detailed, generalized protocols for the three major palladium-catalyzed cross-coupling reactions. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromopyridine derivatives.[1][3]
Objective: To synthesize 2-amino-5-aryl-4-methoxynicotinonitrile derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the anhydrous solvent system (e.g., 1,4-dioxane and degassed water in a 4:1 ratio).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a generalized procedure for the Buchwald-Hartwig amination of bromopyridines.[4][5]
Objective: To synthesize 2-amino-5-(substituted amino)-4-methoxynicotinonitrile derivatives.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.
Objective: To synthesize 2-amino-5-alkynyl-4-methoxynicotinonitrile derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C, depending on the substrate reactivity.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of 2-Amino-5-bromo-4-methoxynicotinonitrile with various arylboronic acids. As a highly functionalized pyridine derivative, this compound is a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic systems and novel therapeutic agents.[2][3] The presence of multiple functional groups, including amino, bromo, methoxy, and cyano moieties, offers diverse opportunities for chemical modification.[2]
The protocol described herein is a general procedure adapted from established methods for structurally similar substrates, such as other substituted bromopyridines and related heterocycles.[4][5] Careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity, especially given the potential for catalyst inhibition by the aminopyridine scaffold.[6]
Quantitative Data
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data can serve as a valuable benchmark for expected outcomes under similar reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). If using a solid palladium catalyst and ligand, add them at this stage.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water in a 4:1 ratio). If using a liquid catalyst, add it via syringe at this point. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 951884-75-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a key building block in the synthesis of pharmaceutical and agrochemical agents. Its structure, featuring amino, bromo, methoxy, and cyano groups on a pyridine core, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to a plausible and scalable two-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.
The proposed synthetic pathway involves the initial preparation of the precursor, 2-amino-4-methoxynicotinonitrile, followed by a regioselective bromination at the 5-position of the pyridine ring. This approach is designed to be efficient and to minimize the formation of isomeric byproducts.
Proposed Synthetic Pathway
The large-scale synthesis of this compound can be achieved through a two-step process:
-
Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile. This step involves a condensation reaction to form the substituted pyridine ring. A plausible and scalable method is the reaction of malononitrile with a suitable methoxy-containing precursor, such as 1,1,3,3-tetramethoxypropane, in the presence of a base. This type of reaction is a variation of the Thorpe-Ziegler cyclization, a well-established method for the synthesis of substituted aminonitriles.[1][2][3]
-
Step 2: Bromination of 2-Amino-4-methoxynicotinonitrile. The second step is a regioselective electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) as a brominating agent is a mild and effective method for the bromination of activated pyridine rings.[4][5][6] The amino group at the 2-position activates the pyridine ring and directs the incoming electrophile to the 5-position.
Caption: Proposed two-step synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound. The values are based on typical yields and conditions for similar reactions found in the literature.
| Parameter | Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile | Step 2: Bromination of 2-Amino-4-methoxynicotinonitrile |
| Starting Material | Malononitrile | 2-Amino-4-methoxynicotinonitrile |
| Reagents | 1,1,3,3-Tetramethoxypropane, Sodium Methoxide | N-Bromosuccinimide (NBS) |
| Solvent | Methanol | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Scale | 1 mole | 1 mole |
| Expected Yield | 70-80% | 85-95% |
| Purification Method | Recrystallization from ethanol/water | Precipitation and washing with water, then acetonitrile |
| Final Product Purity | >98% (HPLC) | >99% (HPLC) |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Amino-4-methoxynicotinonitrile
Materials and Equipment:
-
A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle.
-
Malononitrile (1.0 mol, 66.06 g)
-
1,1,3,3-Tetramethoxypropane (1.1 mol, 180.6 g)
-
Sodium methoxide (1.2 mol, 64.8 g)
-
Methanol (2.5 L)
-
Ethanol (for recrystallization)
-
Deionized water
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In the 5 L three-necked flask, dissolve sodium methoxide in 1.5 L of methanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add malononitrile in one portion. Subsequently, add 1,1,3,3-tetramethoxypropane dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting materials.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume by approximately half under reduced pressure.
-
Precipitation: Pour the concentrated reaction mixture into 5 L of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-Amino-4-methoxynicotinonitrile as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Caption: Experimental workflow for the synthesis of 2-Amino-4-methoxynicotinonitrile.
Step 2: Large-Scale Bromination of 2-Amino-4-methoxynicotinonitrile
Materials and Equipment:
-
A 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Ice bath.
-
2-Amino-4-methoxynicotinonitrile (1.0 mol, 149.15 g)
-
N-Bromosuccinimide (NBS) (1.05 mol, 186.96 g)
-
N,N-Dimethylformamide (DMF) (2.0 L)
-
Acetonitrile (for washing)
-
Deionized water
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In the 5 L three-necked flask, dissolve 2-Amino-4-methoxynicotinonitrile in 1.5 L of DMF. Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: In a separate beaker, dissolve NBS in 0.5 L of DMF. Add this solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC to confirm the complete consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 10 L of ice-cold deionized water with vigorous stirring. A solid product will precipitate.
-
Filtration and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 1 L) to remove any residual DMF and succinimide.
-
Purification: Further purify the crude product by washing the filter cake with cold acetonitrile (2 x 500 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at 50 °C to a constant weight.
Caption: Experimental workflow for the bromination of 2-Amino-4-methoxynicotinonitrile.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Malononitrile is toxic and should be handled with care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Sodium methoxide is a strong base and is corrosive. Handle with appropriate care.
-
DMF is a skin and eye irritant. Avoid contact.
Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical principles. These procedures should be adapted and optimized by qualified personnel in a suitable laboratory setting. All necessary safety precautions should be taken.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel kinase inhibitors.[1] Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, a methoxy group, and a nitrile moiety offers a versatile platform for generating diverse chemical libraries for targeted drug discovery.[1] The 2-aminopyridine core is a well-established pharmacophore in kinase inhibitor design, known to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of the bromo and methoxy groups allows for fine-tuning of steric and electronic properties to achieve high potency and selectivity.
This document provides detailed application notes and proposed protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, targeting key signaling pathways implicated in cancer and other proliferative diseases. While direct examples for this specific starting material are not prevalent in the literature, the proposed synthetic strategies are based on well-established methodologies for structurally related compounds.[2][3]
Proposed Target and Signaling Pathway
A plausible application for inhibitors derived from this compound is the targeting of receptor tyrosine kinases (RTKs), such as members of the vascular endothelial growth factor receptor (VEGFR) or epidermal growth factor receptor (EGFR) families. These kinases are often dysregulated in various cancers, playing a crucial role in tumor growth, proliferation, and angiogenesis. The following diagram illustrates a generalized RTK signaling pathway and the point of inhibition.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols outline a proposed synthetic workflow for generating a library of kinase inhibitors from this compound. The key transformations involve a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 5-position, followed by modification of the 2-amino group.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of the starting material with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (10 mL total).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl/heteroaryl-2-amino-4-methoxynicotinonitrile derivative.
Protocol 2: Acylation of the 2-Amino Group
This protocol describes the subsequent modification of the 2-amino group, which can be important for modulating hinge-binding interactions.
Materials:
-
5-Aryl/heteroaryl-2-amino-4-methoxynicotinonitrile derivative (from Protocol 1)
-
Acyl chloride or anhydride (1.1 equivalents)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the 5-substituted-2-amino-4-methoxynicotinonitrile (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask and cool in an ice bath.
-
Add pyridine (1.5 mmol).
-
Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated kinase inhibitor.
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthesis.
Caption: Proposed synthetic workflow for kinase inhibitors.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
The following table presents hypothetical inhibitory activity data for a series of imagined compounds synthesized via the proposed workflow. This data illustrates a potential structure-activity relationship that could be explored. The target kinase is a hypothetical RTK.
| Compound ID | R¹ (at 5-position) | R² (at 2-amino) | RTK IC₅₀ (nM) |
| 1a | Phenyl | -H | 150 |
| 1b | 4-Fluorophenyl | -H | 95 |
| 1c | 3-Pyridyl | -H | 120 |
| 1d | 1-Methyl-1H-pyrazol-4-yl | -H | 75 |
| 2a | 4-Fluorophenyl | -C(O)CH₃ | 250 |
| 2b | 1-Methyl-1H-pyrazol-4-yl | -C(O)CH₃ | 180 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design and synthesize libraries of compounds for screening against various kinase targets. The strategic functionalization of the 2-amino and 5-bromo positions allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation targeted therapeutics.
References
Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methoxynicotinonitrile by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Amino-5-bromo-4-methoxynicotinonitrile using silica gel column chromatography. As a highly functionalized pyridine derivative, this compound serves as a crucial building block in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.[1] The purity of this intermediate is critical for the success of subsequent synthetic transformations and the quality of the final products. This application note outlines the necessary materials, equipment, and a step-by-step procedure for effective purification, including sample preparation, column packing, elution, and post-purification analysis. The described method is adapted from established protocols for structurally similar compounds and is designed to achieve high purity (typically >98%).[2]
Introduction
This compound is a substituted nicotinonitrile, a class of compounds that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] The presence of amino, bromo, methoxy, and cyano functional groups on the pyridine ring makes this compound a valuable and reactive intermediate for the synthesis of a wide array of bioactive molecules, including potential kinase inhibitors for cancer therapy.[1][2]
Synthetic routes to this compound can often result in a crude product containing unreacted starting materials, by-products (such as di-brominated species), and other impurities.[2][3] Column chromatography is a standard and highly effective method for isolating the desired compound to a high degree of purity.[2][4] This protocol details a robust method for the purification of this compound using silica gel chromatography with a petroleum ether and ethyl acetate mobile phase system.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.[2]
2.1. Materials and Equipment
-
Chemicals:
-
Equipment:
2.2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to identify the target compound, assess the impurity profile, and determine the optimal mobile phase composition.[2]
-
Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of petroleum ether and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 v/v).[2]
-
Visualize the separated spots under a UV lamp.[2]
-
The ideal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[2]
2.3. Column Preparation
-
Securely clamp the chromatography column in a vertical position within a fume hood.[2]
-
Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[2]
-
For 1 gram of crude product, weigh approximately 40-50 grams of silica gel.[2]
-
Prepare a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[2]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[2]
-
Open the stopcock to drain the excess solvent, making sure the top of the silica bed does not run dry.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[2]
2.4. Sample Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.[2]
-
Add a small amount of silica gel (approximately 2-3 g) to this solution.[2]
-
Completely evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder to the top of the packed column.[2]
2.5. Elution and Fraction Collection
-
Begin the elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).[2]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution is often more effective in separating compounds with different polarities.[2]
-
Collect the eluent in fractions of approximately 15-20 mL.[2]
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
2.6. Post-Purification Analysis
The purity of the final product should be confirmed using analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[5]
-
Mass Spectrometry: To confirm the molecular weight. A characteristic isotopic pattern for the bromine atom should be observed.[5]
-
HPLC: To determine the purity of the final product.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the chromatographic purification of this compound.
| Parameter | Details | Expected Outcome/Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Effective separation of the target compound from impurities |
| Mobile Phase System | Petroleum Ether / Ethyl Acetate (Gradient Elution) | Optimal Rf of 0.2-0.3 for the product on TLC |
| Sample Load | 1 g crude product per 40-50 g silica gel | Good resolution and separation |
| Purity (Post-Chroma.) | Assessed by HPLC and NMR | >98% |
| Yield | Dependent on the purity of the crude material | Varies |
| Physical Appearance | Off-white to light yellow or brown solid | A solid product |
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound using silica gel column chromatography. Adherence to this protocol, including preliminary TLC analysis for mobile phase optimization and careful execution of each step, will enable researchers to obtain a high-purity product suitable for subsequent applications in drug discovery and development. The use of post-purification analytical techniques is crucial to confirm the identity and purity of the final compound.
References
Application Notes and Protocols for Developing Assays with 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing assays using 2-Amino-5-bromo-4-methoxynicotinonitrile. This compound is a substituted nicotinonitrile, a scaffold that holds potential for the development of novel therapeutic agents, particularly as a precursor for kinase inhibitors. The following protocols are foundational for assessing the biological activity of derivatives synthesized from this molecule.
Hypothesized Mechanism of Action
While specific biological data for this compound is not extensively available in public literature, its structural similarity to other 2-aminopyridine derivatives suggests its potential as a scaffold for kinase inhibitors.[1][2] For instance, the related compound, 2-Amino-5-bromo-4-methylpyridine, is a known building block for inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[2] Overexpression of PLK4 is implicated in tumorigenesis, making it a viable target for cancer therapy.[2] Derivatives of this compound may be designed to target the ATP-binding pocket of kinases like PLK4, thereby inhibiting their function and disrupting downstream signaling pathways that are critical for cancer cell proliferation.
Potential Signaling Pathway: PLK4 Inhibition
The diagram below illustrates the hypothesized mechanism of action for a derivative of this compound targeting the PLK4 signaling pathway.
Caption: Hypothesized PLK4 signaling pathway and its inhibition.
Experimental Protocols
The following are detailed protocols for foundational assays to characterize the biological activity of compounds derived from this compound.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.[3]
Workflow:
Caption: Workflow for a luminescence-based kinase activity assay.
Materials:
-
Kinase of interest (e.g., PLK4)
-
Kinase substrate peptide
-
ATP
-
Test compound (derived from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Positive Control IC50 (nM) |
| Kinase A | Experimental Value | Known Value |
| Kinase B | Experimental Value | Known Value |
| Kinase C | Experimental Value | Known Value |
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.[4][5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[5]
Workflow:
Caption: Workflow for an MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.[4]
-
Compound Treatment: Treat cells with various concentrations of the test compound for 24, 48, and 72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader.[4] Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| NCI-N87 | Gastric Carcinoma | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
Western Blotting for Target Protein Analysis
This protocol is for analyzing the expression levels of target proteins and downstream markers to confirm the mechanism of action of the test compound.[4]
Protocol:
-
Cell Lysis: After treating cells in 6-well plates with the test compound, wash the cells twice with ice-cold PBS and lyse them using RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-PLK4, anti-phospho-histone H3) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Analysis: Perform densitometry analysis and normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[4]
Data Presentation:
| Treatment Group | Target Protein Level (Normalized) | Downstream Marker (Normalized) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (X µM) | Experimental Value | Experimental Value |
| Compound (Y µM) | Experimental Value | Experimental Value |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile
Disclaimer: Information regarding the direct synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile is limited. This guide is substantially based on established protocols for the synthesis of the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and offers extrapolated guidance for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1][2] - Maintain the recommended reaction temperature (e.g., using an ice bath) to minimize the formation of by-products.[1] - Optimize the precipitation and washing steps to reduce product loss.[1] |
| Low Purity (Presence of By-products) | - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1] - Ensure accurate measurement and stoichiometry of all reactants.[1] - Purify the crude product using column chromatography or recrystallization.[1] |
| Formation of a Dark-Colored Product | - Presence of impurities in starting materials or reagents. - Decomposition of the product or by-products due to excessive heat. | - Use high-purity starting materials and reagents.[1] - Ensure the reaction is not overheated.[1] - While a brown color for the crude solid can be common, purification steps should yield a lighter-colored product.[1] |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer duration to encourage particle growth.[1] - Consider using a filter aid if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of related 2-Amino-5-bromopyridine derivatives?
A1: The most prevalent and scalable method is the electrophilic bromination of the corresponding 2-aminopyridine derivative using a brominating agent like N-Bromosuccinimide (NBS).[1][2] This method is favored for its selectivity for the desired 5-bromo isomer and its relatively mild reaction conditions, which are important for large-scale production.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial to prevent the formation of by-products, such as di-brominated species.[1][3] The dropwise addition of the brominating agent while maintaining a low reaction temperature (typically in an ice bath) is essential.[1] Reaction time and the correct stoichiometry of reactants are also critical for maximizing yield and purity.[1]
Q3: What are the potential by-products in this synthesis?
A3: Based on analogous reactions, the primary by-products are likely the di-brominated species (e.g., 2-Amino-3,5-dibromo-4-methoxynicotinonitrile) and potentially other bromo-isomers.[1] The formation of the di-brominated product is more probable at higher temperatures.[1][3]
Q4: How can the reaction be monitored for completion?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed.[1][3]
Q5: What are the recommended work-up and purification procedures for the final product?
A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1][3] The resulting solid is then filtered and washed with water.[2] Further purification can be achieved by washing with a suitable solvent, like acetonitrile, to remove impurities or by employing column chromatography for higher purity.[1]
Experimental Protocols
Hypothetical Synthesis of this compound via Electrophilic Bromination
This protocol is adapted from the synthesis of 2-Amino-5-bromo-4-methylpyridine.[1][2][3]
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere.
-
Cooling: Cool the solution in an ice bath.
-
NBS Solution Preparation: In a separate flask, prepare a solution of NBS (1 molar equivalent) in DMF.
-
Addition of Brominating Agent: Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the low temperature.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for 8-10 hours.[1][3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.[1][2]
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the crude product.[1][2]
-
Filtration: Filter the resulting solid and wash it thoroughly with water.[2]
-
Purification: The crude solid can be further purified by washing with acetonitrile.[1][2]
-
Drying: Filter the purified solid and dry it under a vacuum to obtain this compound.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of the analogous compound, 2-Amino-5-bromo-4-methylpyridine, which can serve as a starting point for optimization.[2]
| Parameter | Value |
| Starting Material | 2-Amino-4-methylpyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 20°C |
| Reaction Time | 8-10 hours |
| Reported Yield | ~80% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and anticipated method is the electrophilic bromination of the precursor, 2-Amino-4-methoxynicotinonitrile, using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF). This approach is favored for its selectivity and relatively mild reaction conditions.
Q2: What are the most critical parameters to control during the synthesis?
Temperature control is paramount to minimize the formation of by-products. The dropwise addition of the brominating agent while maintaining a low reaction temperature, typically in an ice bath, is essential. Other critical parameters include the reaction time and the stoichiometry of the reactants to maximize yield and purity.[1][2]
Q3: What are the potential side-products in this synthesis?
The primary anticipated by-products are di-brominated species, such as 2-Amino-3,5-dibromo-4-methoxynicotinonitrile. The formation of this di-brominated product is more likely at higher temperatures. Another possibility is the formation of isomeric mono-bromo by-products.
Q4: How can the reaction progress be monitored effectively?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the starting material (2-Amino-4-methoxynicotinonitrile) and the product, one can determine when the starting material has been completely consumed.[1]
Q5: What are the recommended work-up and purification procedures for the final product?
A typical work-up involves quenching the reaction mixture with water to precipitate the crude product. The resulting solid is then filtered and washed with water.[1] For further purification, washing the crude solid with a solvent like acetonitrile can remove impurities.[1] For achieving high purity, column chromatography may be necessary.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[1] - Maintain the recommended low reaction temperature (e.g., using an ice bath) to minimize by-product formation. - Optimize the precipitation and washing steps to minimize product loss. |
| Low Purity (Presence of By-products) | - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[2] |
| Formation of a Dark-Colored Product | - Presence of impurities in the starting material or reagents. - Decomposition of the product or by-products. | - Use high-purity starting materials and reagents. - Ensure the reaction is not overheated. - While a brown color for the crude solid can be common, purification steps should yield a lighter-colored product. |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. - Consider using a filter aid if necessary. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on the synthesis of analogous compounds and should be optimized for the specific substrate.
Materials and Reagents:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere. Cool the solution in an ice bath with stirring.
-
Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (1.0 - 1.1 equivalents) in DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the product.[1]
-
Filter the resulting solid using a Büchner funnel and wash it thoroughly with water.[1]
-
Purification: Dry the collected solid. The crude product can be further purified by washing with a suitable solvent like acetonitrile or by column chromatography.[1][2]
Visualizations
Caption: Main reaction pathway and a potential side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromo-4-methoxynicotinonitrile
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step synthesis. The first step is the preparation of the precursor, 2-amino-4-methoxynicotinonitrile. This can be achieved through methods such as the reaction of an appropriate methoxy-substituted precursor with malononitrile or via nucleophilic aromatic substitution on a suitably substituted pyridine. The second step involves the selective bromination of the 2-amino-4-methoxynicotinonitrile intermediate to yield the final product.
Q2: Which brominating agents are recommended for the final bromination step?
N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for introducing a bromine atom onto electron-rich aromatic rings like substituted pyridines. It offers good selectivity and milder reaction conditions compared to liquid bromine.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of both the synthesis of the precursor and the final bromination step. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical work-up and purification procedures?
A typical work-up procedure involves quenching the reaction mixture, often with water, to precipitate the crude product. The solid can then be collected by filtration and washed with appropriate solvents to remove impurities. For higher purity, column chromatography using silica gel is a common purification method.
Troubleshooting Guides
Step 1: Synthesis of 2-Amino-4-methoxynicotinonitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Ineffective base. | - Check the purity and integrity of your starting materials.- Optimize the reaction temperature. Some reactions may require heating or cooling.- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure the base (e.g., sodium methoxide) is fresh and active. |
| Formation of Multiple Products | - Side reactions due to incorrect stoichiometry.- Reaction temperature is too high. | - Carefully control the stoichiometry of the reactants.- Maintain the recommended reaction temperature. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent.- Formation of an oil instead of a precipitate. | - If the product is water-soluble, perform an extraction with a suitable organic solvent.- Try to induce crystallization by scratching the flask or seeding with a small crystal of the product. If it persists as an oil, consider purification by column chromatography directly. |
Step 2: Bromination of 2-Amino-4-methoxynicotinonitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction.- Sub-optimal reaction temperature.- Degradation of the product. | - Monitor the reaction by TLC until the starting material is consumed.- Optimize the reaction temperature. Bromination is often carried out at low temperatures to control selectivity.- Avoid prolonged reaction times or exposure to harsh conditions. |
| Formation of Di-brominated Byproduct | - Excess brominating agent.- High reaction temperature. | - Use a stoichiometric amount of the brominating agent (e.g., NBS).- Maintain a low reaction temperature, for example, by using an ice bath. |
| Low Purity of the Final Product | - Presence of unreacted starting material.- Formation of isomers or other byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
Experimental Protocols
Proposed Synthesis of 2-Amino-4-methoxynicotinonitrile (Precursor)
This protocol is a generalized procedure and may require optimization.
Materials:
-
A suitable methoxy-substituted carbonyl precursor or 2-amino-4-chloropyridine
-
Malononitrile (if starting from a carbonyl precursor)
-
Sodium methoxide
-
Methanol
-
Appropriate work-up and extraction solvents
Procedure:
-
In a reaction flask, dissolve the starting material in methanol.
-
If using a carbonyl precursor, add malononitrile to the solution.
-
Add a solution of sodium methoxide in methanol dropwise at a controlled temperature.
-
Stir the reaction mixture at the appropriate temperature for the required time, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Bromination of 2-Amino-4-methoxynicotinonitrile (Final Product)
This protocol is based on general procedures for similar compounds and may require optimization.
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Extraction and washing solvents
Procedure:
-
Dissolve 2-amino-4-methoxynicotinonitrile in DMF in a reaction flask and cool the solution in an ice bath.
-
Add NBS portion-wise to the cooled solution, maintaining the low temperature.
-
Stir the reaction mixture at a controlled temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash it with water, and then with a small amount of a suitable organic solvent to remove impurities.
-
Dry the crude product under vacuum.
-
For higher purity, perform column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Parameters for Bromination (Hypothetical Optimization)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMF | Acetonitrile | Dichloromethane |
| Temperature | 0 °C to rt | 0 °C | -20 °C |
| Equivalents of NBS | 1.1 | 1.0 | 1.05 |
| Reaction Time | 6 hours | 8 hours | 12 hours |
| Yield (Hypothetical) | 65% | 75% | 85% |
| Purity (Hypothetical) | Moderate | Good | High |
Visualizations
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and effective method for the synthesis of this compound is the electrophilic bromination of the precursor, 2-Amino-4-methoxynicotinonitrile, using N-Bromosuccinimide (NBS) as the brominating agent. This method offers high selectivity for the desired 5-bromo isomer under controlled reaction conditions.
Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?
Control of the reaction temperature is paramount to prevent the formation of over-brominated byproducts.[1] The dropwise addition of the brominating agent and maintaining a low reaction temperature, typically in an ice bath, are essential.[1] The stoichiometry of the reactants is also a critical factor in maximizing the yield of the desired product while minimizing impurity formation.[1]
Q3: What are the most common impurities observed in the synthesis of this compound?
Based on analogous syntheses of similar substituted pyridines, the primary impurities are likely to be:
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2-Amino-3,5-dibromo-4-methoxynicotinonitrile: An over-brominated byproduct resulting from the addition of a second bromine atom to the pyridine ring. Its formation is favored at higher temperatures.[1]
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2-Amino-3-bromo-4-methoxynicotinonitrile: An isomeric byproduct where bromination occurs at the 3-position instead of the desired 5-position. The directing effects of the amino and methoxy groups generally favor 5-position bromination, making this a minor impurity under optimized conditions.[1]
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Unreacted 2-Amino-4-methoxynicotinonitrile: The presence of the starting material indicates an incomplete reaction.
Q4: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually determine when the starting material has been completely consumed.
Q5: What are the recommended work-up and purification procedures for the final product?
A typical work-up procedure involves quenching the reaction mixture with water to precipitate the crude product.[1] The resulting solid is then collected by filtration and washed with water.[1] Further purification can be achieved by washing the solid with a suitable organic solvent, such as acetonitrile, to remove soluble impurities.[1] For achieving very high purity, column chromatography may be employed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material.[1]- Maintain the recommended reaction temperature (e.g., using an ice bath) to minimize byproduct formation.[1]- Optimize the precipitation and washing steps to minimize product loss. |
| Low Purity (Presence of Byproducts) | - High reaction temperature leading to di-bromination.- Incorrect stoichiometry of reagents (excess brominating agent). | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]- Ensure accurate measurement and stoichiometry of the starting material and brominating agent. |
| Presence of Starting Material in Final Product | - Insufficient reaction time.- Inadequate amount of brominating agent. | - Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.[1]- Ensure the molar ratio of the brominating agent to the starting material is appropriate (typically 1:1 or a slight excess of the brominating agent). |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth.- Consider using a filter aid if necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the bromination of similar aminopyridine derivatives.[1][2]
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methoxynicotinonitrile in DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of NBS (1.0 to 1.1 molar equivalents) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with deionized water.
-
Further purify the solid by washing with cold acetonitrile.
-
Dry the final product, this compound, under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities during synthesis.
References
Technical Support Center: Crystallization of 2-Amino-5-bromo-4-methoxynicotinonitrile
Disclaimer: Limited specific experimental data is publicly available for the crystallization of 2-Amino-5-bromo-4-methoxynicotinonitrile. The following troubleshooting guide and FAQs are based on general principles of small molecule crystallization and data from structurally related compounds. Researchers should always begin with small-scale trials to determine optimal conditions.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of organic compounds, providing potential causes and recommended solutions applicable to this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | ∙ Solution is not supersaturated (too much solvent).∙ Cooling too rapidly, preventing nucleation.∙ Compound is highly soluble in the chosen solvent at all temperatures. | ∙ Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[1]∙ Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]∙ Change Solvent System: Select a solvent in which the compound has lower solubility, or use an anti-solvent system. |
| Oiling Out (Compound separates as a liquid) | ∙ The boiling point of the solvent is higher than the melting point of the compound.∙ High concentration of impurities depressing the melting point.∙ Solution is too concentrated, leading to rapid desolvation.[2][3] | ∙ Add More Solvent: Re-dissolve the oil by adding more of the primary solvent and reheat.[2][3]∙ Slow Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.[3]∙ Change Solvent: Choose a solvent with a lower boiling point.[3]∙ Purify Crude Material: Consider a preliminary purification step like column chromatography to remove impurities. |
| Low Crystal Yield | ∙ Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]∙ The compound has high solubility in the chosen solvent at low temperatures.∙ Premature filtration before crystallization is complete. | ∙ Cool Further: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize precipitation.∙ Minimize Washes: Wash the collected crystals with a minimal amount of ice-cold solvent.∙ Recover from Mother Liquor: Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Poor Crystal Quality (e.g., small, needle-like, or clumped) | ∙ Crystallization occurred too quickly due to rapid cooling.[4][5]∙ Inadequate mixing during crystallization.∙ High level of impurities disrupting crystal lattice formation.[6][7] | ∙ Slower Cooling: Decrease the cooling rate to allow for the formation of larger, more ordered crystals.[4][8]∙ Gentle Agitation: Introduce slow, consistent stirring during the cooling phase.∙ Solvent System Optimization: Experiment with different solvents or solvent mixtures to influence crystal habit. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the crystallization of this compound?
A1: Due to the absence of specific solubility data, a good starting point for solvent screening would be polar aprotic solvents (e.g., ethyl acetate, acetone) or alcohols (e.g., ethanol, isopropanol), given the polar nature of the molecule. Small-scale solubility tests are highly recommended. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[9]
Q2: How can I prevent the formation of an oil during crystallization?
A2: "Oiling out" often occurs when the solution is too concentrated or cooled too quickly.[2][3] To prevent this, use slightly more solvent than the minimum required for dissolution at high temperature and ensure a slow cooling rate. If oiling persists, consider using a different solvent or a co-solvent system.[3]
Q3: My compound won't crystallize, even after scratching the flask. What should I do?
A3: If scratching doesn't induce crystallization, the solution is likely not supersaturated.[1] You can try adding a "seed crystal" of your pure compound. If no seed crystal is available, you will need to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.[1]
Q4: How does the cooling rate affect the quality of my crystals?
A4: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to larger, purer crystals as it allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[4][5][8] Rapid cooling can trap impurities and often results in smaller, less-defined crystals.[4]
Q5: Can I use a mixture of solvents for crystallization?
A5: Yes, a mixed solvent system (co-solvent or anti-solvent) is a common and effective technique.[10] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation. This method can provide fine control over the crystallization process.
Experimental Protocol: General Crystallization Procedure
This protocol provides a general framework for the crystallization of an organic solid like this compound.
Materials:
-
Crude this compound
-
Selected crystallization solvent(s)
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting logic for common crystallization issues.
Caption: Relationship between cooling rate and crystal characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reelmind.ai [reelmind.ai]
- 5. reddit.com [reddit.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
Technical Support Center: Storage and Handling of 2-Amino-5-bromo-4-methoxynicotinonitrile
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 2-Amino-5-bromo-4-methoxynicotinonitrile during storage. By following these recommendations, users can ensure the integrity and stability of the compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[1][2][3] For extended storage (1-2 years), a temperature of -20°C is recommended. For shorter periods (1-2 weeks), -4°C is suitable.[4] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.[1] The storage area should also be well-ventilated.[2][3]
Q2: What substances are incompatible with this compound?
A2: This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.[1][5][6] Contact with these substances can lead to chemical reactions and degradation of the material.
Q3: I've noticed a change in the color of the compound. What could be the cause?
A3: A change in color, such as from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This may be caused by exposure to light (photodegradation), air (oxidation), or moisture (hydrolysis). It is crucial to re-evaluate the purity of the compound if any visual changes are observed.
Q4: How can I assess the stability of my stored this compound?
A4: A stability assessment can be performed by conducting a forced degradation study. This involves exposing the compound to various stress conditions (e.g., heat, humidity, acidic/basic conditions, UV light, and oxidation) and then analyzing the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation products.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to light, moisture, or air. | Discontinue use of the affected batch. Review storage procedures to ensure the container is tightly sealed and protected from light. Store in a desiccator if high humidity is a concern. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity and the presence of impurities. | Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, procure a new, high-purity batch and strictly adhere to recommended storage conditions. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products. | Confirm degradation via analytical methods. If degradation has occurred, it is advisable to use a fresh batch of the compound. |
Quantitative Data on Storage
| Parameter | Short-Term Storage (1-2 weeks) | Long-Term Storage (1-2 years) |
| Temperature | -4°C | -20°C[4] |
| Atmosphere | Inert atmosphere recommended; tightly sealed container is essential.[1][3] | Inert atmosphere (e.g., Argon, Nitrogen); tightly sealed container is essential.[1][3] |
| Light | Store in an amber vial or a light-blocking container.[1] | Store in an amber vial or a light-blocking container in a dark location.[1] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended.[1] | Store in a dry environment. Use of a desiccator is recommended.[1] |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and identifying potential degradation products.[7][8]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.[1]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methoxynicotinonitrile. The information provided is substantially based on established protocols for the structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and adapted to address the specific challenges anticipated for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable method for the synthesis of this compound?
A1: A prevalent and scalable method is the electrophilic bromination of 2-Amino-4-methoxynicotinonitrile using a brominating agent like N-Bromosuccinimide (NBS). This approach is favored for its potential selectivity and relatively mild reaction conditions, which are critical for large-scale production.[1][2]
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature control is paramount to prevent the formation of by-products, such as di-brominated species.[1] The dropwise addition of the brominating agent while maintaining a low reaction temperature, often in an ice bath, is essential. Reaction time and the stoichiometry of the reactants are also critical for maximizing yield and purity.[1]
Q3: What are the potential by-products in this synthesis?
A3: The primary anticipated by-products are di-brominated species and potentially other bromo isomers. The formation of di-brominated products becomes more likely at higher temperatures.[1][3]
Q4: How can the reaction be monitored for completion?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By comparing the spots of the starting material and the product, one can determine when the starting material has been completely consumed.[1]
Q5: What are the recommended work-up and purification procedures?
A5: A typical work-up involves quenching the reaction mixture with water to precipitate the crude product.[1] The resulting solid is then filtered and washed. For higher purity, washing with a suitable solvent like acetonitrile or purification by column chromatography can be employed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification. | - Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[1]- Maintain the recommended low reaction temperature to minimize by-product formation.[1]- Optimize precipitation and washing steps to minimize product loss.[1] |
| Low Purity (Presence of By-products) | - High reaction temperature leading to di-bromination.- Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]- Ensure accurate measurement of all reactants.[1]- Purify the crude product using column chromatography or recrystallization.[1] |
| Formation of a Dark-Colored Product | - Presence of impurities in starting materials or reagents.- Decomposition of the product or by-products. | - Use high-purity starting materials and reagents.- Ensure the reaction is not overheated.[1]- The crude solid may be colored; purification steps should yield a lighter-colored product.[1] |
| Difficulty in Filtering the Precipitated Product | - Very fine particle size of the precipitate. | - Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth.- Use a filter aid if necessary.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a method for synthesizing 2-Amino-5-bromo-4-methylpyridine and is intended as a starting point for optimization.[1][2][3][4]
Materials:
-
2-Amino-4-methoxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
-
TLC apparatus
Procedure:
-
In a reaction flask, dissolve 2-Amino-4-methoxynicotinonitrile in DMF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of NBS in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methoxynicotinonitrile while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours (e.g., 8-10 hours).[1][2][4]
-
Monitor the reaction progress by TLC until the starting material is no longer visible.[1][2]
-
Once the reaction is complete, pour the reaction mixture into water to precipitate the product.[2] A brown solid is expected to form.[2][3]
-
Filter the solid using a Buchner funnel and wash it thoroughly with water.[2]
-
Dry the collected solid.
-
Further purify the solid by washing with acetonitrile.[1][2]
-
Filter the solid again and dry it under vacuum to obtain this compound.
Quantitative Data Summary (for the synthesis of 2-Amino-5-bromo-4-methylpyridine):
| Parameter | Value | Reference(s) |
| Starting Material | 30 g (277.8 mmol) 2-Amino-4-methylpyridine | [3][4] |
| Brominating Agent | 49.44 g (277.8 mmol) NBS | [3][4] |
| Solvent | 150 ml DMF | [3][4] |
| Reaction Temperature | 0-20°C | [2][3] |
| Reaction Time | 8-10 hours | [1][2][4] |
| Purification Solvent | 164 ml Acetonitrile | [2][3] |
| Yield | ~80% (42 g) | [2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
handling and disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile waste
Technical Support Center: 2-Amino-5-bromo-4-methoxynicotinonitrile
This guide provides essential information for the safe , intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What personal protective equipment (PPE) is required when handling this chemical waste?
A2: When handling this compound waste, you must wear chemically resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][4] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]
Q3: How should I handle a small spill of this compound?
A3: For a small solid spill, carefully sweep up the material to avoid generating dust.[5] Use absorbent pads for liquid spills.[6] The collected waste and any contaminated materials (e.g., paper towels, gloves) should be placed in a designated, labeled hazardous waste container.[5][6] The spill area should then be cleaned with a detergent solution followed by water.[6]
Q4: Can I dispose of this compound waste down the drain or in the regular trash?
A4: No. Under no circumstances should this chemical waste be disposed of in the regular trash or down the sanitary sewer.[5][7] It must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][5][7]
Q5: How should I store the waste before disposal?
A5: The waste must be stored in a compatible, securely sealed, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste" and the chemical name "this compound". The container should be kept in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][8]
Q6: Who should I contact for the final disposal of the waste?
A6: The collected hazardous waste must be handed over to a licensed environmental waste management company for proper disposal.[3][5]
Hazard and Safety Data
The following table summarizes the key safety information for this compound.
| Property | Value | References |
| CAS Number | 951884-75-6 | [3][9] |
| Molecular Formula | C7H6BrN3O | [3] |
| Molecular Weight | 228.05 g/mol | [3] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Pictogram | Irritant | [10] |
Experimental Protocols
Protocol for Small-Scale Waste Decontamination
This protocol outlines a general procedure for the decontamination of small quantities of this compound waste in a laboratory setting. This should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (bleach, ~5%)
-
Sodium thiosulfate solution (10%)
-
pH indicator strips
-
Stir plate and stir bar
-
Beakers
-
Designated hazardous waste container
Procedure:
-
Preparation:
-
Ensure you are wearing the required PPE (lab coat, nitrile gloves, safety goggles).
-
Perform all steps within a certified chemical fume hood.
-
-
Initial Treatment:
-
For every 1 gram of solid waste, slowly add it to 50 mL of a freshly prepared 1:1 mixture of water and sodium hypochlorite solution in a beaker with stirring.
-
Allow the mixture to stir at room temperature for at least 2 hours to facilitate oxidative degradation.
-
-
Neutralization of Excess Oxidant:
-
After the 2-hour treatment, slowly add 10% sodium thiosulfate solution to the mixture until the oxidizing activity is neutralized. This can be tested with potassium iodide-starch paper (the paper will no longer turn blue).
-
-
pH Adjustment:
-
Check the pH of the resulting solution using a pH indicator strip.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
-
Final Disposal:
-
The neutralized solution should be collected in a properly labeled aqueous hazardous waste container.
-
Arrange for pickup and disposal by a licensed environmental waste management company.
-
Workflow and Process Diagrams
Below is a diagram illustrating the decision-making process for the .
Caption: Waste handling and disposal workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aksci.com [aksci.com]
- 3. 951884-75-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 951884-75-6 [sigmaaldrich.com]
- 10. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling with 2-Amino-5-bromo-4-methoxynicotinonitrile
Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-bromo-4-methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The unique electronic and steric properties of this substrate, featuring an electron-donating amino group, a methoxy group, and a coordinating nitrile, necessitate careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The bromine atom at the C5 position is well-suited for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The choice of reaction will depend on the desired final product. Given the electron-rich nature of the pyridine ring, careful selection of the catalyst system is crucial to achieve high yields.
Q2: How do the substituents on the pyridine ring affect the cross-coupling reaction?
A2: The substituents on this compound play a significant role in its reactivity:
-
Amino and Methoxy Groups: These are electron-donating groups which increase the electron density of the pyridine ring. This can make the C-Br bond less reactive towards oxidative addition, a key step in the catalytic cycle. However, this can often be overcome with the use of appropriate electron-rich and bulky phosphine ligands.
-
Nitrile Group and Pyridine Nitrogen: These groups can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky ligands can help to mitigate these unwanted interactions by sterically shielding the metal center.[1]
Q3: What are the most common causes of low yield or failed reactions with this substrate?
A3: Low yields in cross-coupling reactions with this substrate can often be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen and amino group can bind to the palladium catalyst, forming inactive species.[1]
-
Inefficient Transmetalation: This step can be slow for electron-rich heteroaryl compounds.[1]
-
Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.[1]
-
Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote homocoupling of boronic acids.[1] It is crucial to perform these reactions under an inert atmosphere.
Troubleshooting Guides
Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure all solvents are thoroughly degassed to remove oxygen. Consider using a more air-stable pre-catalyst. |
| Inappropriate Ligand | For this electron-rich substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional ligands like PPh₃.[1][2] |
| Insufficient Base Strength | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[3][4] |
| Poor Solubility | Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene/water, THF). Gentle heating can also improve solubility.[1][2] |
| Low Reaction Temperature | Cautiously increase the reaction temperature. While higher temperatures can sometimes lead to side reactions, they can also improve the reaction rate and overall conversion.[2] |
Significant Byproduct Formation (e.g., Homocoupling, Debromination)
If you are observing significant amounts of byproducts, the following adjustments may be beneficial:
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Debromination of Starting Material | Unwanted side reaction, can be promoted by certain bases or high temperatures. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider screening different bases or lowering the reaction temperature. |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, particularly with aqueous bases. | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] |
Recommended Catalyst Systems
The selection of an appropriate catalyst system is critical for a successful cross-coupling reaction. The following tables provide starting points for different reaction types based on successful couplings with structurally similar substrates.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85-95 | A traditional and often effective system for routine couplings.[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A highly active system for challenging, electron-rich substrates.[1][3] |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 | Another robust system employing a bulky, electron-rich ligand.[1] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | Anhydrous THF | 60-80 | An N-heterocyclic carbene (NHC) based pre-catalyst that can be highly effective.[3] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | A common choice for coupling with a variety of amines.[5] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene or Dioxane | 80-110 | RuPhos is particularly effective for secondary amines.[6] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF or Toluene | 80-110 | BrettPhos is designed for primary amines; LiHMDS can be used for proton tolerance.[6] |
Experimental Protocols
The following are general starting protocols for cross-coupling reactions with this compound. Optimization of reagent stoichiometry, temperature, and reaction time will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq) to a dry Schlenk tube or reaction vial.[3]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).[5]
-
Inerting: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[5]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizations
References
solvent effects on 2-Amino-5-bromo-4-methoxynicotinonitrile reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methoxynicotinonitrile. The information is designed to address specific issues that may be encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store the compound at ambient temperatures. For longer-term storage, some suppliers suggest keeping it in a dark place, sealed in a dry environment at 2-8°C.
Q2: What are the primary safety concerns when handling this compound?
This compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Q4: What are the most common reactions this compound is used for?
As a brominated heterocyclic compound, this compound is a versatile intermediate. The bromine atom makes it well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to form carbon-carbon bonds. The amino group can also be a site for further functionalization.
Troubleshooting Guides
Synthesis & Purification
Issue: Low yield during the synthesis of this compound.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
-
Potential Cause: Sub-optimal reaction temperature.
-
Recommended Solution: Temperature control is critical. For bromination reactions using N-Bromosuccinimide (NBS), maintaining a low temperature (e.g., in an ice bath) during reagent addition is often crucial to prevent the formation of di-brominated by-products.
-
-
Potential Cause: Loss of product during work-up and purification.
-
Recommended Solution: If the product precipitates from the reaction mixture upon quenching with water, ensure sufficient time for complete precipitation. When washing the crude product, use a solvent in which the desired product has low solubility to minimize losses. For a related compound, acetonitrile has been used for washing.
-
Issue: Presence of impurities, such as di-brominated by-products.
-
Potential Cause: High reaction temperature.
-
Recommended Solution: Strictly control the temperature during the addition of the brominating agent and throughout the reaction. The formation of di-brominated species is more likely at higher temperatures.
-
-
Potential Cause: Incorrect stoichiometry of reagents.
-
Recommended Solution: Ensure accurate measurement of all reactants. Use a 1:1 molar ratio of the substrate to the brominating agent for mono-bromination.
-
Issue: Difficulty in filtering the precipitated product.
-
Potential Cause: Very fine particle size of the precipitate.
-
Recommended Solution: Allow the precipitate to stand in the mother liquor for a longer period to encourage particle growth. If necessary, a filter aid can be used.
-
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Potential Cause: Inactive catalyst.
-
Recommended Solution: Ensure the palladium catalyst is active. For many Suzuki couplings, a Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to Pd(0). Use fresh catalyst if possible.
-
-
Potential Cause: Inappropriate choice of solvent.
-
Recommended Solution: The solvent can significantly impact the reaction outcome. A mixture of an organic solvent and water is often used. Common solvent systems for Suzuki couplings of similar compounds include 1,4-dioxane/water, toluene/water, and DMF. The choice of solvent can also affect the selectivity of the reaction.[2]
-
-
Potential Cause: Incorrect base.
-
Recommended Solution: The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction rate and yield.
-
-
Potential Cause: Oxygen sensitivity.
-
Recommended Solution: Palladium(0) catalysts are sensitive to oxygen. Ensure that the solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.
-
Issue: Significant debromination of the starting material.
-
Potential Cause: High reaction temperature.
-
Recommended Solution: Excessive heat can promote side reactions, including protodebromination. Try running the reaction at a lower temperature for a longer duration.
-
-
Potential Cause: Use of a strong base.
-
Recommended Solution: Strong bases can sometimes facilitate debromination. Consider using a milder base like K₂CO₃.
-
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data can serve as a general guideline for expected yields with this compound under similar conditions.
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile and 2-Amino-5-bromo-4-methylpyridine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of pharmaceuticals. This guide provides a detailed comparison of two such scaffolds: 2-Amino-5-bromo-4-methoxynicotinonitrile and 2-Amino-5-bromo-4-methylpyridine . The analysis focuses on their chemical properties, synthesis, reactivity, and applications, with a special emphasis on their utility as intermediates in the development of kinase inhibitors.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental to understanding their behavior in both chemical reactions and biological systems.
| Property | This compound | 2-Amino-5-bromo-4-methylpyridine |
| CAS Number | 951884-75-6[1] | 98198-48-2[2] |
| Molecular Formula | C₇H₆BrN₃O[3] | C₆H₇BrN₂[2] |
| Molecular Weight | 228.05 g/mol [3] | 187.04 g/mol [2] |
| Appearance | Not specified in available literature | White or off-white to light yellow solid |
| Melting Point | Not specified in available literature | 148-151 °C[4] |
| Boiling Point | Not specified in available literature | 254.2±35.0 °C (Predicted)[4] |
| Topological Polar Surface Area | Not specified in available literature | 38.9 Ų[2] |
| Solubility | Not specified in available literature | Soluble in methanol[4] |
Synthesis and Reactivity: A Tale of Two Pyridines
The synthetic accessibility and reactivity of these molecules are paramount to their utility. While extensive information is available for 2-Amino-5-bromo-4-methylpyridine, data for this compound is less prevalent in the public domain.
2-Amino-5-bromo-4-methylpyridine is readily synthesized via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[5][6] This method is selective for the 5-position and provides good yields.[6] The bromine atom at the 5-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions.[6][7] The amino group is a strong electron-donating group, which activates the pyridine ring and can influence the reactivity of the C-Br bond.[8]
This compound , being a highly functionalized pyridine derivative, is recognized as a valuable and reactive building block for synthesizing more complex heterocyclic systems.[9] The presence of a methoxy group, a nitrile group, an amino group, and a bromine atom provides multiple reaction sites. The nicotinonitrile (3-cyanopyridine) core is of significant interest in medicinal chemistry for its diverse pharmacological activities.[9] While specific synthetic protocols are not widely published, its synthesis would likely involve a multi-step process to introduce the various functional groups onto the pyridine ring. Its reactivity in cross-coupling reactions is anticipated to be high due to the presence of the C-Br bond, although the electron-withdrawing nature of the cyano group and the electron-donating nature of the methoxy and amino groups will modulate the overall reactivity of the molecule.
Experimental Protocols
Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is based on a widely reported method for the selective bromination of 2-amino-4-methylpyridine.[5][10]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in DMF (e.g., 150 ml).
-
Cool the solution in an ice bath.
-
Prepare a solution of NBS (e.g., 49.44 g, 277.8 mmol) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration using a Büchner funnel and wash it with water.
-
Further purify the solid by washing with acetonitrile.
-
Filter the purified solid and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine.
Expected Outcome: This method typically yields a brown solid with a reported yield of approximately 80%.[5]
General Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of similar brominated pyridine derivatives.[11]
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium phosphate (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Focus on Kinase Inhibitors
Both 2-Amino-5-bromo-4-methylpyridine and This compound are valuable intermediates in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.
2-Amino-5-bromo-4-methylpyridine is a key building block for the synthesis of inhibitors of Polo-like kinase 4 (PLK4).[12] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12] Derivatives of this compound are designed to fit into the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity and inducing apoptosis in cancer cells.[12] The 2-aminopyridine moiety is crucial for forming key hydrogen bonds with the kinase hinge region.[7]
While specific examples are less documented, This compound is also a promising scaffold for kinase inhibitors. The nicotinonitrile core is a known pharmacophore in various biologically active molecules, and its derivatives have shown potential as anticancer agents.[9] The multiple functional groups on this molecule offer diverse points for modification to optimize binding to kinase targets.
Visualizing Chemical Transformations and Biological Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Synthetic scheme for 2-Amino-5-bromo-4-methylpyridine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the PLK4 signaling pathway by a derivative.
Conclusion
Both This compound and 2-Amino-5-bromo-4-methylpyridine are valuable building blocks for drug discovery, particularly in the synthesis of kinase inhibitors. 2-Amino-5-bromo-4-methylpyridine is a well-characterized, readily available intermediate with established reactivity in key synthetic transformations. In contrast, This compound represents a more novel scaffold with high potential due to its dense functionalization. While detailed experimental data for the latter is currently sparse in publicly available literature, its structural features suggest it is a promising candidate for the generation of diverse chemical libraries. The choice between these two intermediates will depend on the specific synthetic strategy, the desired level of novelty in the target molecules, and the availability of synthetic protocols. Further research into the synthesis and reactivity of This compound is warranted to fully unlock its potential in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 951884-75-6 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
comparing synthesis methods for substituted nicotinonitriles
A Comparative Guide to the Synthesis of Substituted Nicotinonitriles
The synthesis of substituted nicotinonitriles, a core scaffold in many pharmaceutical and biologically active compounds, has been approached through a variety of synthetic strategies. This guide provides a comparative overview of three prominent methods: the Acid-Catalyzed Bohlmann-Rahtz Synthesis, a Microwave-Assisted One-Pot Multicomponent Reaction, and a modern Copper-Catalyzed Cascade Synthesis. Each method offers distinct advantages in terms of efficiency, substrate scope, and reaction conditions, catering to different needs within the research and drug development landscape.
Data Presentation
The following table summarizes the key quantitative data for each of the three highlighted synthetic methods, allowing for a direct comparison of their performance.
| Parameter | Method 1: Acid-Catalyzed Bohlmann-Rahtz Synthesis | Method 2: Microwave-Assisted Multicomponent Synthesis | Method 3: Copper-Catalyzed Cascade Synthesis |
| Typical Yield | Good to Excellent (up to 90%) | High (up to 95%) | Moderate to Excellent (43-91%) |
| Reaction Time | 1-24 hours | 5-15 minutes | 5-7 hours |
| Reaction Temperature | 80-110 °C (Reflux) | 120-150 °C | 50 °C followed by 90 °C |
| Catalyst | Brønsted or Lewis Acids (e.g., Acetic Acid, Yb(OTf)₃) | Base (e.g., K₂CO₃, Piperidine) | Copper(II) Acetate (Cu(OAc)₂) |
| Key Reactants | Enamino ester, Alkynone | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | α,β-Unsaturated Ketoxime O-pentafluorobenzoate, Alkenylboronic Acid |
| Atom Economy | Moderate | High | Moderate |
| Scalability | Generally scalable | Scalable, suitable for library synthesis | Demonstrated on a laboratory scale |
Method 1: Acid-Catalyzed Bohlmann-Rahtz Synthesis (One-Pot Variation)
The Bohlmann-Rahtz pyridine synthesis is a classic method for preparing substituted pyridines.[1] The traditional two-step process, which involves the condensation of an enamine with an ethynylketone followed by a high-temperature cyclodehydration, has been improved by the use of acid catalysis.[2] This modification allows the reaction to proceed in a single step at lower temperatures, avoiding the need to isolate the aminodiene intermediate.[3][4] Both Brønsted and Lewis acids can be employed to catalyze the Michael addition and subsequent cyclodehydration.[2][5]
Experimental Protocol
A representative procedure for the one-pot, acid-catalyzed Bohlmann-Rahtz synthesis of a tetrasubstituted pyridine is as follows:[3]
-
To a solution of the enamino ester (1.0 mmol) in toluene (5 mL) is added the alkynone (1.1 mmol).
-
The catalyst, for example, ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%), is then added to the mixture.
-
The reaction mixture is heated to reflux (approx. 110 °C) and stirred for the required time (typically 1-5 hours), while being monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the desired substituted pyridine.
Method 2: Microwave-Assisted One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. The synthesis of nicotinonitriles can be achieved via a three-component reaction of an aldehyde, malononitrile, and an active methylene compound like N-alkyl-2-cyanoacetamide, often facilitated by a base.[6] The use of microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[7][8]
Experimental Protocol
A typical procedure for the microwave-assisted, three-component synthesis of a substituted nicotinonitrile is as follows:[6]
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and N-alkyl-2-cyanoacetamide (1.0 mmol).
-
Add ethanol (5 mL) as the solvent and potassium carbonate (K₂CO₃, 1.5 mmol) as the base.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be recrystallized from ethanol to yield the pure substituted nicotinonitrile.
Method 3: Copper-Catalyzed Cascade Synthesis
Modern transition-metal catalysis offers powerful and modular routes to complex heterocyclic structures. A notable example is a copper-catalyzed cascade reaction to prepare highly substituted pyridines.[9][10] This method involves an N-iminative cross-coupling of an α,β-unsaturated ketoxime O-pentafluorobenzoate with an alkenylboronic acid, which then undergoes an electrocyclization and subsequent air oxidation to yield the final pyridine product.[10] This approach provides excellent functional group tolerance and allows for diverse substitution patterns.
Experimental Protocol
A general procedure for the copper-catalyzed synthesis of substituted pyridines is as follows:[9]
-
To a vial containing the α,β-unsaturated ketoxime O-pentafluorobenzoate (0.2 mmol) and the alkenylboronic acid (0.3 mmol), add copper(II) acetate (Cu(OAc)₂, 0.02 mmol, 10 mol%) and 4 Å molecular sieves.
-
Add dimethylformamide (DMF, 1.0 mL) as the solvent.
-
Stir the mixture open to the air at 50 °C for 2 hours to facilitate the cross-coupling.
-
Increase the temperature to 90 °C and stir for an additional 3-5 hours to promote the electrocyclization and oxidation steps.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the pure substituted pyridine.
References
- 1. synarchive.com [synarchive.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methoxynicotinonitrile Derivatives
For researchers and professionals in the field of drug discovery, the 2-aminopyridine scaffold and its derivatives represent a cornerstone in the development of novel therapeutic agents. Among these, 2-Amino-5-bromo-4-methoxynicotinonitrile and its related structures have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of these derivatives, supported by experimental data and detailed protocols to inform future research and development.
Anticancer Activity: Kinase Inhibition
Derivatives of 2-aminopyridine are particularly prominent as kinase inhibitors, a class of targeted cancer therapeutics that block the action of protein kinases.[1][2] The 2-amino group is a key pharmacophore, often forming critical hydrogen bonds with the hinge region of the ATP-binding site of kinases.[2] The strategic placement of substituents, such as a bromo group at the 5-position and a methoxy group at the 4-position, provides a versatile platform for synthetic modifications to enhance potency and selectivity.[2][3]
One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, a process essential for proper cell division.[1] By occupying the ATP-binding pocket of PLK4, these derivatives prevent ATP from binding, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade that controls centriole duplication.[1] This can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[1]
Furthermore, derivatives of the pyrimido[4,5-d]pyrimidine class, which can be synthesized from 2-aminopyridine precursors, have shown significant potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-aminopyridine and related derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Pyrimido[4,5-d]pyrimidine | MCF-7 (Breast) | 12.5 | [3] |
| A549 (Lung) | 18.2 | [3] | ||
| HT-29 (Colon) | 25.1 | [3] | ||
| Derivative B | Pyrimido[4,5-d]pyrimidine | MCF-7 (Breast) | 8.7 | [3] |
| A549 (Lung) | 11.4 | [3] | ||
| HT-29 (Colon) | 19.8 | [3] | ||
| Compound 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | [4] |
| MCF-7 (Breast) | 1.54 | [4] | ||
| Compound 1g2a | 2-phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [5] |
| BEL-7402 (Liver) | 0.0078 | [5] | ||
| 5-Fluorouracil (5-FU) | Standard Chemotherapy | BEL-7402 (Liver) | >100 | [6] |
| Sorafenib | Standard Kinase Inhibitor | HCT-116 (Colon) | 3.54 | [4] |
| MCF-7 (Breast) | 5.12 | [4] |
Comparative Kinase Inhibitory Activity
This table presents the in vitro inhibitory activity of 2-aminopyridine and related derivatives against specific protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1a | ALK | 40 | [2] |
| 1b (-C(O)CH₃ at 2-Amino) | ALK | >1000 | [2] |
| BI-2536 | PLK1 | Not specified | [7] |
| TG-101348 | JAK2/FLT3 | Not specified | [7] |
| JQ1 | BRD4 | ~200 | [7] |
| 4H-benzo[h]chromene derivative | EGFRWT | 3270 ± 720 | [8] |
| EGFRT790M | 1920 ± 50 | [8] |
The data indicates that modifications to the 2-amino group can significantly decrease inhibitory activity, highlighting the importance of the unsubstituted amine for optimal hinge binding.[2]
Below is a diagram illustrating a simplified kinase signaling pathway and the mechanism of inhibition by 2-aminopyridine derivatives.
Caption: Simplified kinase signaling pathway and inhibition.
Antimicrobial Activity
Certain derivatives of nicotinonitrile have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of cystobactamid and chelocardin derivatives, which share structural similarities with the broader class of compounds, against various bacterial strains.
| Compound | Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| CN-861-2 (Cystobactamid) | P. aeruginosa | 4 | 8 | [11] |
| A. baumannii | 8 | 128 | [11] | |
| S. maltophilia | 4 | 128 | [11] | |
| CN-DM-861 (Cystobactamid) | P. aeruginosa | 2 | 8 | [11] |
| A. baumannii | 4 | 128 | [11] | |
| S. maltophilia | 2 | 32 | [11] | |
| CDCHD (Chelocardin) | P. aeruginosa | >32 | >32 | [11] |
| A. baumannii | 16 | 32 | [11] | |
| S. maltophilia | 4 | 8 | [11] |
Cystobactamids demonstrated potent activities against the majority of tested Enterobacterales.[11] Chelocardins inhibited the growth of Enterobacterales and Stenotrophomonas maltophilia at low to moderate MICs.[11]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for evaluating the antiproliferative activity of synthesized compounds.[3]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents: Prepare a reaction buffer, the kinase enzyme, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP, and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound in the reaction buffer. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based Detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the reaction is correlated with kinase activity.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates a general workflow for the discovery of biologically active 2-aminopyridine derivatives.
Caption: Drug discovery workflow for 2-aminopyridine derivatives.
Conclusion
Derivatives based on the this compound and related 2-aminopyridine scaffolds exhibit a wide range of promising biological activities, particularly as anticancer and antimicrobial agents. The versatility of this chemical framework allows for extensive synthetic modifications to fine-tune their potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscores the potential of these compounds in the development of novel therapeutics. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Structure-Activity Relationship of 2-Amino-5-bromo-4-methoxynicotinonitrile Analogues: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a foundational element in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors. While a dedicated, comprehensive structure-activity relationship (SAR) study on 2-Amino-5-bromo-4-methoxynicotinonitrile analogues is not extensively documented in publicly available literature, a comparative analysis of related 2-aminopyridine and nicotinonitrile derivatives provides significant insights into the structural requirements for biological activity. This guide synthesizes available data to illuminate key structural determinants for activity and presents detailed experimental methodologies to support further research and development.
The core structure, featuring a pyridine ring with amino, bromo, and methoxy substituents, along with a nitrile group, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to explore the chemical space.[1] The amino group at C2 is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[2]
Comparative Analysis of Biological Activity
The biological activity of analogues is critically influenced by the nature and position of substituents on the pyridine core and on the 2-amino group. The following table summarizes the inhibitory activities of various related pyridine and quinoline derivatives against different protein kinases and cancer cell lines, providing a basis for understanding the SAR of this class of compounds.
| Compound ID | Core Structure | Substituents | Target | IC50 (µM) | Reference |
| Analog 1 | 2-aminopyridine | 4-aryl | JAK2 | 0.009 | [3] |
| Analog 2 | 2-aminopyridine | 4-aryl | JAK1 | >2.484 | [3] |
| Analog 3 | 2-aminopyridine | 4-aryl | JAK3 | >1.656 | [3] |
| Analog 4 | Furo[3,2-b]pyridine | Derivative | CLK1 | 0.015 | [4] |
| Analog 5 | Furo[3,2-b]pyridine | Derivative | CLK4 | 0.010 | [4] |
| Analog 6 | Pyrazolopyridine | Derivative | CDK2/cyclin A2 | 0.24 | [5] |
| Analog 7 | Pyrano[3,2-c]quinoline | 2'-amino, 3'-carbonitrile | Src Kinase | 0.9 | [6][7] |
| Analog 8 | Pyrano[3,2-c]quinoline | 2'-amino, 3'-carbonitrile | Src Kinase | 4.9 | [6][7] |
| Analog 9 | Pyrano[3,2-c]quinoline | 2'-amino, 3'-carbonitrile | Src Kinase | 5.9 | [6][7] |
| Analog 10 | Pyrano[3,2-c]quinoline | Derivative | EGFR | 0.071 | [8] |
| Analog 11 | Pyrano[3,2-c]quinoline | Derivative | HER-2 | 0.021 | [8] |
| Analog 12 | Pyrano[3,2-c]quinoline | Derivative | BRAFV600E | 0.062 | [8] |
Key Structure-Activity Relationship Insights
Based on the analysis of related compounds, the following SAR trends can be inferred for this compound analogues:
-
Substitutions at the 2-Amino Position: Modifications at this position are critical for kinase inhibitory activity. Acylation or the introduction of various side chains can significantly impact binding affinity and selectivity.
-
Modifications at the 5-Bromo Position: This position is a key site for introducing diversity through cross-coupling reactions. The nature of the substituent introduced can influence interactions with the solvent-exposed regions of the kinase active site, thereby affecting potency and selectivity.
-
Role of the 4-Methoxy Group: The methoxy group can influence the electronic properties of the pyridine ring and may be involved in hydrogen bonding interactions within the kinase active site.
-
Importance of the 3-Nitrile Group: The nitrile group is a strong electron-withdrawing group and can participate in hydrogen bonding, contributing to the overall binding affinity of the molecule.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential.
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]
-
Objective: To quantify the potency of a this compound analogue as a kinase inhibitor.
-
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a microtiter plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.[9]
-
Objective: To determine the effect of this compound analogues on the viability of cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway Visualizations
The 2-aminopyridine scaffold is a common feature in inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Vaccinia-related kinase 1 (VRK1), which are implicated in cell cycle regulation and cancer progression.
PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[1] Overexpression of PLK4 is observed in many cancers, leading to centrosome amplification and genomic instability.[1][10] Inhibitors of PLK4 can disrupt this process, leading to cell cycle arrest and apoptosis.
Caption: Proposed inhibitory action on the PLK4 signaling pathway.
VRK1 is a serine/threonine kinase involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[11][12] It phosphorylates several transcription factors, including p53, and has been implicated in the regulation of cell proliferation.[11][13] Inhibition of VRK1 is a potential therapeutic strategy for cancers where this kinase is overexpressed.
Caption: Postulated mechanism of VRK1 inhibition.
The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow.
Caption: Iterative workflow for kinase inhibitor development.
References
- 1. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Purity Validation of 2-Amino-5-bromo-4-methoxynicotinonitrile: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Amino-5-bromo-4-methoxynicotinonitrile is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product.[1] While High-Performance Liquid Chromatography (HPLC) is a conventional method for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and direct analytical technique.[2][3] This guide provides an objective comparison between qNMR and traditional chromatographic methods—HPLC and Gas Chromatography (GC)—for the purity validation of this compound, supported by detailed experimental protocols.
Performance Comparison: qNMR vs. HPLC vs. GC
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as desired accuracy, precision, and throughput.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons) and sample concentration.[2] | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4] | Differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[5] |
| Primary/Relative Method | Primary method; does not require a specific reference standard of the analyte. | Relative method; typically requires a reference standard for the main component and impurities. | Relative method; requires reference standards for calibration. |
| Selectivity | High; distinguishes structurally similar molecules based on unique NMR signals. | High; excellent separation of structurally similar impurities.[1] | High; excellent for separating volatile compounds. |
| Sensitivity | Lower compared to HPLC for trace impurities, but excellent for quantifying impurities at levels of ~0.1% and above.[3] | High sensitivity, especially with UV or MS detectors, for trace impurities.[3][6] | Very high sensitivity, particularly with detectors like FID.[6] |
| Sample Throughput | Lower, as qNMR can require longer relaxation delays for accurate quantification.[3] | Higher, with typical run times of 20-30 minutes per sample.[3] | Generally fast analysis times for simple mixtures.[6] |
| Sample Consumption | Higher (milligrams).[3] | Lower (micrograms).[3] | Very low (microliters of solution or headspace). |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered.[3] | Destructive.[3] | Destructive. |
| Applicability to Analyte | Broadly applicable to soluble compounds. | Well-suited for non-volatile and thermally labile compounds.[6] | Suitable for volatile and thermally stable compounds; may require derivatization for this compound to increase volatility.[1][6] |
| Information Provided | Absolute purity, structural confirmation, and identification/quantification of impurities without needing specific impurity standards.[3] | Relative purity, number of components, and retention times.[3] | Purity of volatile components and relative quantification.[5] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol provides a general guideline for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.[3]
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.[3]
-
Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard.[7]
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[7]
-
Acquisition Parameters:
-
Sample Temperature: Maintain a constant temperature, typically 25 °C (298 K).[7]
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol is a representative reversed-phase HPLC method for the purity determination of this compound, adapted from methods for similar compounds.[1]
1. Instrumentation and Reagents:
-
System: HPLC with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Reagents: HPLC grade acetonitrile, water, and phosphoric acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
26 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).[1]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.[1]
4. System Suitability and Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., RSD of peak area < 2.0%, theoretical plates > 2000, tailing factor between 0.8 and 1.5).[1]
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method or against the reference standard.
Gas Chromatography (GC)
GC is best suited for volatile and thermally stable compounds. This compound may require derivatization to enhance its volatility and thermal stability.[1]
1. Instrumentation and Reagents:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column).
-
Reagents: High purity carrier gas (e.g., Helium or Nitrogen), and appropriate solvents for sample dissolution.
2. Chromatographic Conditions:
-
Inlet Temperature: e.g., 250 °C.
-
Oven Temperature Program: A temperature gradient will likely be required to ensure separation of the main component from any impurities (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).
-
Detector Temperature: e.g., 300 °C.
-
Carrier Gas Flow: Constant flow mode, e.g., 1 mL/min.
3. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent.
-
If derivatization is necessary, follow a validated derivatization protocol (e.g., silylation).
4. Analysis:
-
Inject the prepared sample into the GC.
-
Identify and integrate the peaks in the resulting chromatogram.
-
Calculate the purity based on the peak area percentage, assuming all components have a similar response factor with the FID, or by using a calibrated method.[5]
Conclusion
Both qNMR and HPLC are powerful techniques for the purity validation of this compound. HPLC offers high sensitivity and throughput, making it ideal for routine quality control and detecting trace impurities.[3] In contrast, qNMR serves as a primary analytical method, providing an absolute purity value without the need for a specific reference standard of the analyte.[3] It also offers valuable structural information about the main component and any impurities present.[3] GC is a viable option, particularly for assessing volatile impurities, but may require method development to address the non-volatile nature of the target compound.
For a comprehensive and robust purity assessment, an orthogonal approach combining HPLC and qNMR is highly recommended.[3] HPLC can provide a detailed impurity profile with high sensitivity, while qNMR confirms the identity and provides an accurate, absolute measure of the bulk material's purity.[3] This dual-technique strategy ensures the highest level of confidence in the quality of this compound for its use in further research and development.
References
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the predicted reactivity of 2-Amino-5-bromo-4-methoxynicotinonitrile, a valuable building block in medicinal chemistry and materials science. Due to a lack of direct experimental data for this specific compound in the public domain, this guide leverages data from a close structural analog, 2-Amino-5-bromo-4-methylpyridine, to provide a predictive comparison and a robust starting point for experimental design.
Theoretical Reactivity Analysis
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is largely dictated by the electronic environment of the pyridine ring. In this compound, the key substituents influencing this reactivity are:
-
Amino Group (-NH₂): A strong electron-donating group that increases electron density on the ring, particularly at the ortho and para positions, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst.
-
Methoxy Group (-OCH₃): An electron-donating group that further enhances the electron density of the ring.
-
Nitrile Group (-CN): A strong electron-withdrawing group, which can decrease the electron density of the ring.
-
Bromo Group (-Br): The leaving group in cross-coupling reactions.
Compared to the analog 2-Amino-5-bromo-4-methylpyridine, the presence of the electron-donating methoxy group in place of the weakly donating methyl group, combined with the electron-withdrawing nitrile group, suggests a nuanced electronic profile. The nitrile group's electron-withdrawing nature may slightly decrease the ring's overall electron density compared to the methyl analog, potentially making oxidative addition more challenging. However, the fundamental reactivity pattern established for the pyridine analog in key cross-coupling reactions is expected to be a valid predictive model.
Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes representative experimental data for common palladium-catalyzed cross-coupling reactions of the structural analog, 2-Amino-5-bromo-4-methylpyridine. These conditions serve as a strong starting point for the optimization of reactions with this compound.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | High (expected) |
| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | 80-110 | High (expected) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | Good to High |
| Heck Coupling | Styrene | Pd(OAc)₂ / TBAB | Et₃N | DMF | 130 | Moderate to High |
Yields are based on reactions with 2-Amino-5-bromo-4-methylpyridine and should be considered indicative for this compound.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions, adapted for this compound based on established methods for its structural analog. Note: These protocols are starting points and will likely require optimization of catalyst, ligand, base, solvent, and temperature for the specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane and degassed water (4:1 ratio)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 eq)
-
Xantphos or other suitable phosphine ligand (0.02 - 0.10 eq)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound, the base, the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous DMF or THF
-
Reaction flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent. Stir for 30 minutes.
-
Add this compound and the terminal alkyne.
-
Add the amine base and heat the reaction mixture to the appropriate temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Alternatives
While this compound is a highly functionalized building block, researchers may consider alternatives based on synthetic accessibility or desired electronic properties.
-
2-Amino-5-bromo-nicotinonitrile: This simpler analog lacks the 4-methoxy group, making the pyridine ring more electron-deficient.[7] This may influence reaction kinetics and require more robust catalytic systems.
-
Other Halogenated Nicotinonitriles: Depending on the desired reactivity, iodo- or chloro-analogs could be employed. Iodo-derivatives are generally more reactive in palladium-catalyzed couplings, while chloro-derivatives are less reactive but often more cost-effective.
-
2-Amino-5-bromo-4-methylpyridine: As discussed, this is a close structural and electronic analog. If the nitrile functionality is not essential for the final molecular design, this compound offers a well-documented reactive profile.[8][9]
Conclusion
This compound is poised to be a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Based on the extensive data available for the closely related 2-Amino-5-bromo-4-methylpyridine, it is predicted that the C-Br bond at the 5-position will be readily functionalized under standard cross-coupling conditions. The protocols and data presented in this guide offer a solid foundation for researchers to begin developing specific synthetic methodologies for this promising building block, with the caveat that empirical optimization is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Amino-5-bromo-pyridine
The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical behavior, physical properties, and biological activity. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a cornerstone of molecular characterization. While various analytical techniques offer insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for providing a precise and detailed atomic-level picture. This guide offers a comparative overview of X-ray crystallography against other common analytical methods for the structural elucidation of the heterocyclic compound 2-amino-5-bromo-pyridine, a molecule of interest in medicinal chemistry.
Due to the limited public availability of X-ray crystallographic data for 2-Amino-5-bromo-4-methoxynicotinonitrile, this guide will focus on the closely related and structurally significant compound, 2-amino-5-bromo-pyridine. The principles and comparative methodologies discussed are broadly applicable to the structural analysis of a wide range of organic molecules.
X-ray Crystallography: The Definitive View
X-ray crystallography provides a direct visualization of the electron density distribution within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. The crystal structure of 2-amino-5-bromo-pyridine was determined from X-ray powder diffraction data, revealing a monoclinic crystal system.[1][2]
Crystallographic Data for 2-amino-5-bromo-pyridine
| Parameter | Value[1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.80 |
| b (Å) | 5.839 |
| c (Å) | 7.687 |
| α (°) | 90.000 |
| β (°) | 106.04 |
| γ (°) | 90.000 |
| Z | 4 |
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail, other spectroscopic methods offer complementary information and are often more readily accessible. These techniques can confirm the presence of functional groups and provide insights into the molecular framework, though they do not directly yield a three-dimensional structure.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Unambiguous structure determination.[3][4][5] | Requires a suitable single crystal, which can be challenging to grow.[5] |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds. | Provides structural information in solution, non-destructive.[3][4][5] | Does not provide a direct 3D structure; interpretation can be complex for large molecules. |
| FT-IR Spectroscopy | Identification of functional groups based on their vibrational frequencies. | Fast, requires small sample amounts, provides a molecular "fingerprint". | Does not provide information on atomic connectivity or stereochemistry. |
| Raman Spectroscopy | Complementary vibrational information to FT-IR, particularly for non-polar bonds. | Can be used with aqueous samples, minimal sample preparation.[6] | Raman scattering is a weak phenomenon, can be affected by fluorescence.[7] |
| Mass Spectrometry | Determines the molecular weight and elemental composition. | High sensitivity, provides information on fragmentation patterns. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.[8]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, a diffraction pattern of spots is produced. The intensities and positions of these spots are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to deduce the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, highlighting the central role of X-ray crystallography.
Caption: A logical workflow for the synthesis and structural confirmation of a chemical compound.
References
- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.bu.edu [people.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. azom.com [azom.com]
- 7. azooptics.com [azooptics.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Evaluating the Performance of 2-Amino-5-bromo-4-methoxynicotinonitrile in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and pharmaceutical development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of complex molecular targets. 2-Amino-5-bromo-4-methoxynicotinonitrile stands out as a highly functionalized pyridine derivative, offering multiple reactive sites for molecular elaboration. This guide provides an objective comparison of its expected performance in key cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, against relevant alternatives. The data presented is based on established chemical principles and experimental results from closely related analogs, providing a strong predictive framework for researchers.
Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the pyridine ring of this compound makes it a highly effective substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its chloro-analog.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Based on data from analogous 2-amino-5-bromopyridine derivatives, this compound is expected to perform robustly, coupling with a variety of aryl and heteroaryl boronic acids.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling of this compound vs. its Chloro-Analog
| Parameter | This compound | 2-Amino-5-chloro-4-methoxynicotinonitrile | Rationale |
| Relative Reactivity | High | Moderate to Low | The weaker C-Br bond facilitates faster oxidative addition to the palladium catalyst. |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos). | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Reaction Temperature | Room temperature to moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C) | The higher activation energy for C-Cl bond cleavage requires more thermal energy. |
| Expected Yield | Good to excellent | Fair to good (highly dependent on catalyst system) | The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product. |
Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
Data extrapolated from the performance of 5-bromo-2-methylpyridin-3-amine.
| Arylboronic Acid Partner | Expected Product | Expected Yield (%) |
| Phenylboronic acid | 2-Amino-4-methoxy-5-phenylnicotinonitrile | 85-95% |
| 4-Methylphenylboronic acid | 2-Amino-4-methoxy-5-(p-tolyl)nicotinonitrile | 80-90% |
| 4-Methoxyphenylboronic acid | 2-Amino-4-methoxy-5-(4-methoxyphenyl)nicotinonitrile | 88-98% |
| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methoxynicotinonitrile | 75-85% |
| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methoxynicotinonitrile | 78-88% |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of this compound is anticipated to be high in this transformation, allowing for the coupling with a diverse range of primary and secondary amines.
Table 3: Predicted Performance in Buchwald-Hartwig Amination of this compound vs. its Chloro-Analog
| Parameter | This compound | 2-Amino-5-chloro-4-methoxynicotinonitrile | Rationale |
| Relative Reactivity | High | Moderate to Low | The C-Br bond is more susceptible to oxidative addition by the palladium catalyst. |
| Ligand Requirements | Broader scope of phosphine ligands effective | Often requires bulky, electron-rich biaryl phosphine ligands | The more challenging C-Cl bond activation necessitates more specialized and often more expensive ligands. |
| Reaction Conditions | Generally milder temperatures and shorter reaction times | Often requires higher temperatures and longer reaction times | Reflects the higher energy barrier for the initial step of the catalytic cycle with the chloro-substrate. |
| Expected Yield | Good to excellent | Moderate to good | The higher reactivity of the bromo-compound generally leads to more complete conversion. |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound based on established procedures for analogous compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the discussed reactions, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Amino-5-bromo-4-methoxynicotinonitrile
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 2-Amino-5-bromo-4-methoxynicotinonitrile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a vital process to ensure that different analytical procedures yield comparable results.[1] This guide provides a comparative overview of common analytical techniques for the quantification of this compound and outlines a framework for their cross-validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[2] | Requires solvent disposal, potential for matrix effects. | Purity determination, quantification in biological matrices.[2] |
| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high efficiency.[2] | May require derivatization for polar compounds to improve volatility, which can add complexity.[2] | Analysis of residual solvents, quantification of volatile impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High specificity and sensitivity, provides molecular weight and structural information.[3] | Can be susceptible to ion suppression, higher instrumentation cost. | Definitive identification, metabolite identification, trace analysis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative examples that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like this compound.[3][4]
-
Instrument: HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC analysis of polar compounds like this compound, derivatization may be necessary to increase volatility.[3]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]
-
Injector: Split/splitless inlet, typically at 250 °C.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[3]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization with a silylating agent may be required.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.[3]
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two different analytical methods or from the same method in different laboratories to ensure the data is comparable.[5] This is crucial when transferring methods or when data from different studies need to be combined.[6]
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: A general workflow for the cross-validation of two analytical methods.
Signaling Pathway Context
While the direct biological targets of this compound are not extensively documented, structurally related 2-aminopyridine derivatives are known to be versatile scaffolds for the development of kinase inhibitors.[7][8] For instance, derivatives of the closely related compound 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[7] Inhibition of the PLK4 signaling pathway is a promising strategy in cancer therapy.[7] The following diagram illustrates a simplified representation of a kinase signaling pathway and the point of inhibition.
Caption: A simplified diagram of a kinase signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 2-Amino-5-bromo-4-methoxynicotinonitrile and Alternative Reagents in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of versatile chemical building blocks is a critical step in the synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone in medicinal chemistry, with 2-Amino-5-bromo-4-methoxynicotinonitrile emerging as a key intermediate. This guide provides an objective comparison of its performance with alternative reagents, supported by available experimental data and established chemical principles.
Introduction to this compound and its Alternatives
This compound is a substituted pyridine featuring an amino group at the 2-position, a bromine atom at the 5-position, a methoxy group at the 4-position, and a nitrile group at the 3-position. This arrangement of functional groups offers multiple reactive sites for chemical modification, making it a valuable scaffold in the design of complex molecules, particularly kinase inhibitors.
Due to the limited availability of direct comparative studies for this compound, this guide will benchmark it against the well-characterized and structurally similar reagent, 2-Amino-5-bromo-4-methylpyridine . Additionally, other brominated pyridine isomers such as 2-Amino-3-bromopyridine and 2-Amino-6-bromopyridine will be considered as alternative starting materials.
Physicochemical Properties
The seemingly subtle differences in substitution on the pyridine ring can significantly influence the physicochemical properties of these molecules, which in turn affect their solubility, crystal packing, and pharmacokinetic profiles in potential drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₇H₆BrN₃O | 228.05 | Not available | Soluble in polar organic solvents |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | 148-151 | Soluble in methanol[1] |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 63-67 | Slightly soluble in water; soluble in ethanol and dichloromethane |
| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 88-91 | Slightly soluble in water; soluble in polar organic solvents like DMF |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of these pyridine derivatives is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures.[1]
The reactivity of the C-Br bond is influenced by both electronic and steric factors. The electron-donating amino group at the 2-position increases the electron density on the pyridine ring, particularly at the ortho and para positions, which can facilitate the oxidative addition step in the catalytic cycle.[2]
For This compound , the presence of the electron-withdrawing nitrile group is expected to decrease the electron density of the ring, potentially making the oxidative addition step more challenging compared to its methyl-substituted counterpart. However, the methoxy group is electron-donating, which may partially offset this effect.
In contrast, 2-Amino-5-bromo-4-methylpyridine is anticipated to be highly reactive in these transformations due to the combined electron-donating effects of the amino and methyl groups, which activate the C-Br bond towards oxidative addition.[2] The chloro analog of this compound is generally less reactive, requiring more forcing reaction conditions.[3]
The following table summarizes the expected performance of this compound in comparison to 2-Amino-5-bromo-4-methylpyridine in a typical Suzuki-Miyaura cross-coupling reaction, based on established chemical principles.
| Parameter | This compound (Predicted) | 2-Amino-5-bromo-4-methylpyridine (Observed) | Rationale for Prediction |
| Catalyst Loading | Likely requires higher catalyst loading | Effective with standard catalyst loading (e.g., 2-5 mol%) | The electron-withdrawing nitrile group may necessitate a more active catalytic system. |
| Reaction Temperature | May require higher temperatures | Room temperature to moderate heat (e.g., 80-100 °C) | Overcoming the higher activation energy for the oxidative addition step. |
| Reaction Time | Potentially longer reaction times | Generally shorter | Slower catalytic turnover due to the electronic effect of the nitrile group. |
| Expected Yield | Good, but may be lower than the methyl analog | Good to excellent | The overall efficiency of the catalytic cycle might be reduced. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized protocols for the synthesis of the parent compounds and a representative cross-coupling reaction.
Synthesis of 2-Amino-5-bromo-4-substituted Pyridines
A common method for the synthesis of 2-Amino-5-bromo-4-methylpyridine involves the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a suitable solvent like DMF.[1] This method is favored for its high selectivity and yield, reported to be around 80%.[1] A similar approach could likely be adapted for the synthesis of this compound from the corresponding 2-amino-4-methoxynicotinonitrile precursor.
Materials:
-
2-Amino-4-substituted pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
Procedure:
-
Dissolve the 2-Amino-4-substituted pyridine in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Prepare a solution of NBS in DMF and add it dropwise to the cooled pyridine solution, ensuring the temperature is maintained.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid using a Buchner funnel and wash it thoroughly with water.
-
Further purify the dried solid by washing with acetonitrile.
-
Filter the solid again and dry it to obtain the final product.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of a bromopyridine derivative with an arylboronic acid.
Materials:
-
2-Amino-5-bromo-4-substituted pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4][5] This structural feature mimics the adenine core of ATP, allowing the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby blocking its activity.[5] The versatile substitution pattern of compounds like this compound and its analogs allows for synthetic modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity against various kinases.[4] For instance, derivatives of 2-Amino-5-bromo-4-methylpyridine are used as intermediates in the development of inhibitors for Polo-like kinase 4 (PLK4), a target in cancer therapy.[6]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for kinase inhibitors.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram illustrating the iterative process of structure-activity relationship (SAR) studies in drug discovery.
Conclusion
While direct experimental data for benchmarking this compound is not yet widely available, by drawing comparisons with the extensively studied 2-Amino-5-bromo-4-methylpyridine and other related analogs, we can make informed predictions about its reactivity and utility. The presence of the methoxy and nitrile groups suggests a unique electronic profile that may require optimization of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. Nevertheless, its structural features make it a promising and versatile building block for the synthesis of complex heterocyclic molecules, with significant potential in the development of novel kinase inhibitors and other therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic optimization for their specific applications.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-5-bromo-4-methoxynicotinonitrile, ensuring compliance with safety protocols and minimizing risk.
Chemical Profile and Hazard Classification
This compound is a halogenated organic compound containing a bromine atom and a nitrile group. Due to its chemical structure, it is classified as a hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it must be handled and disposed of following stringent protocols for hazardous chemical waste.
Core Principles of Disposal
The fundamental principle for disposing of this compound is segregation and professional handling. This compound should never be disposed of down the drain or in regular trash.[3] It must be collected as a distinct hazardous waste stream.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[2][4]
-
Avoid Mixing: Do not mix this compound with non-halogenated waste, aqueous waste, acids, bases, or oxidizers.[2][5][6] Commingling incompatible waste streams can lead to hazardous reactions.[3]
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][4]
-
Condition: Ensure the container is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[1]
4. Spill Management: In the event of a small spill, take the following immediate actions:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep up the absorbed material and place it in the designated halogenated organic waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
5. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Solid Waste | [2] |
| Container Type | Chemically resistant, sealable container | [4] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Quantity | [1][4] |
| Incompatible Wastes | Non-halogenated organics, aqueous solutions, acids, bases, oxidizers | [2][5][6] |
| Spill Cleanup Material | Inert absorbent material | [1] |
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of this compound.
Logical Relationship for Waste Segregation
Caption: Decision pathway for segregating this compound waste.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for 2-Amino-5-bromo-4-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-Amino-5-bromo-4-methoxynicotinonitrile (CAS No. 951884-75-6). Adherence to these procedures is essential for ensuring personnel safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | To prevent skin contact and potential irritation. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[1] |
| Respiratory Protection | All handling of solid material should be conducted in a certified chemical fume hood.[1] For spill cleanup or situations with high dust generation, a NIOSH-approved respirator may be required. | To avoid inhalation of dust, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Preparation:
-
Ensure a certified chemical fume hood is operational and available for use.
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare a designated workspace within the fume hood, free of clutter and incompatible materials.
-
Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and spill kit.
Handling:
-
Always wear the appropriate PPE as detailed in Table 1.
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust.
-
Use dedicated spatulas and weighing papers.
-
Keep containers of this compound securely sealed when not in use.
-
Avoid contact with strong oxidizing agents and strong acids.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[3]
-
Label the container as "Hazardous Waste" and include the full chemical name.[3]
-
Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in this designated container.[3]
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[3]
-
This area should be away from general laboratory traffic and incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Do not dispose of this compound in the regular trash or down the drain.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.
-
For small spills, and if it is safe to do so, wear appropriate PPE (including respiratory protection if necessary) and carefully sweep up the solid material.
-
Place the spilled material and all contaminated cleaning materials into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
